molecular formula C8H17NO B2584918 1,2,6-Trimethylpiperidin-4-ol CAS No. 90226-91-8

1,2,6-Trimethylpiperidin-4-ol

Cat. No.: B2584918
CAS No.: 90226-91-8
M. Wt: 143.23
InChI Key: RNYCGIOXRWNPLF-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperidin-4-ol is a substituted piperidine derivative offered as a high-purity building block for advanced chemical synthesis and research applications. Piperidines are a privileged scaffold in medicinal chemistry, and this compound serves as a key synthetic intermediate for the development of novel molecules. Researchers value this chemical for its potential utility in creating ligands with specific steric and electronic properties. The exact physicochemical properties, spectroscopic data, and specific research applications for this compound are compound-specific and should be verified from experimental data. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,6-trimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYCGIOXRWNPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 1,2,6-trimethylpiperidin-4-ol, a significant heterocyclic building block. Due to the limited availability of direct literature on this specific compound, this guide employs a field-proven scientific approach: we will first detail the well-documented chemistry of its close structural analogs, primarily 2,2,6,6-tetramethylpiperidin-4-ol (TAA) and 1,2,2,6,6-pentamethylpiperidin-4-ol. By establishing a firm understanding of the principles governing the synthesis, stereochemistry, reactivity, and spectroscopic behavior of these related hindered amines, we can then extrapolate and infer the expected properties of this compound. This methodology provides researchers and drug development professionals with a robust framework for understanding and utilizing this class of compounds in their work.

Introduction to Sterically Hindered 4-Hydroxypiperidines

The substituted 4-hydroxypiperidine scaffold is a cornerstone in synthetic chemistry, notable for its presence in numerous pharmaceuticals and its role as a versatile intermediate. Within this family, sterically hindered variants, characterized by alkyl substitution at the C2 and C6 positions, possess unique chemical properties that set them apart. This steric bulk dramatically influences the reactivity of the nitrogen atom and imparts significant stability to derived radicals, a feature central to their most prominent application.

The key compounds discussed in this guide are:

  • 2,2,6,6-Tetramethylpiperidin-4-ol (TAA, Triacetonamine-ol) : The foundational secondary amine precursor (CAS 2403-88-5).[1] It is a widely used intermediate for the synthesis of Hindered Amine Light Stabilizers (HALS).[2]

  • 1,2,2,6,6-Pentamethylpiperidin-4-ol : The N-methylated tertiary amine analog of TAA (CAS 2403-89-6). Its synthesis and spectral properties are well-characterized.[3]

  • This compound : The target molecule of this guide. It features a tertiary amine and methyl groups at the C2 and C6 positions. The reduced steric bulk compared to its tetramethyl analogs suggests potentially different reactivity profiles.

The primary industrial and research interest in these molecules stems from their role as precursors to HALS. HALS are critical additives used to protect polymers from photodegradation. The underlying mechanism involves the formation of stable nitroxide radicals that scavenge the free radicals produced during photo-oxidation.[4]

Stereochemical Considerations

The stereochemistry of the piperidine ring is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and chemical reactivity. The piperidine ring typically adopts a low-energy chair conformation. For this compound, the relative orientations of the two methyl groups at C2 and C6, and the hydroxyl group at C4, give rise to distinct stereoisomers.

The most stable conformations will seek to minimize steric strain by placing the bulky methyl groups in equatorial positions.

  • cis-Isomer : In the cis isomer, both C2 and C6 methyl groups are on the same face of the ring (e.g., both pointing "up"). In a chair conformation, this would force one methyl group into a high-energy axial position, or the ring would need to twist to accommodate them. However, the most likely stable conformation involves both methyl groups in equatorial positions. The hydroxyl group at C4 can then be either axial or equatorial, with the equatorial position generally being more stable.

  • trans-Isomer : In the trans isomer, the C2 and C6 methyl groups are on opposite faces. This arrangement allows both methyl groups to comfortably occupy equatorial positions in a standard chair conformation, leading to a thermodynamically more stable structure. Again, the C4-hydroxyl group can exist in either an axial or equatorial orientation.

The interplay between the substituents determines the preferred conformation and the relative stability of the isomers. This conformational preference has been shown to significantly influence spectroscopic properties, such as the chemical shifts of hydroxyl protons in NMR spectra of related compounds.[5]

G cluster_cis cis-1,2,6-Trimethylpiperidin-4-ol (Chair Conformation) cluster_trans trans-1,2,6-Trimethylpiperidin-4-ol (Chair Conformation) cis More Stable Conformer (Equatorial OH) trans Most Stable Isomer (Equatorial Me, OH)

Caption: Conformational isomers of this compound.

Synthesis of Substituted 4-Hydroxypiperidines

The synthesis of these compounds typically begins with the construction of the corresponding piperidone, followed by reduction of the ketone.

General Synthetic Workflow

The common pathway involves the cyclization of readily available starting materials to form a piperidone ring, which is then functionalized. N-alkylation can be performed before or after the ketone reduction.

G A Ketone + Amine (e.g., Acetone + Ammonia) B Substituted-4-Piperidone (e.g., TAA-one) A->B Cyclization D Substituted-4-Hydroxypiperidine (e.g., TAA-ol) B->D Reduction C Reduction (e.g., Catalytic Hydrogenation) F N-Alkyl-Substituted-4-Hydroxypiperidine (e.g., 1,2,6-Trimethyl...) D->F N-Alkylation E N-Alkylation (e.g., Eschweiler-Clarke)

Caption: General synthetic workflow for N-alkylated hydroxypiperidines.

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TAA-ol)

This protocol is based on a one-pot cascade catalytic reaction starting from acetone and ammonia.[2] Causality: This method is efficient for industrial production as it combines multiple steps (formation of diacetone amine, cyclization with another acetone molecule, and reduction) into a single process, minimizing waste and simplifying operations.

  • Reactor Setup: Charge a high-pressure reactor with acetone, an appropriate organic solvent (e.g., toluene), and a metal chloride catalyst supported on activated carbon (e.g., Palladium chloride).[2]

  • Ammoniation: Slowly introduce ammonia gas into the reactor at a controlled temperature between 20-80 °C. Maintain the reaction for 1-5 hours.

  • Hydrogenation: Following the ammoniation step, introduce hydrogen gas into the reactor. Increase the temperature to 20-180 °C and allow the reaction to proceed for 1-5 hours. This step reduces the intermediate piperidone to the desired piperidinol.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize from the solution.

  • Purification: The white crystalline product can be collected by filtration and purified further by recrystallization if necessary.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of a secondary amine precursor, analogous to the synthesis of 1,2,2,6,6-pentamethylpiperidin-4-ol from TAA-ol.[3] Causality: The Eschweiler-Clarke reaction is a classic and reliable method for methylating amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that avoids the formation of quaternary ammonium salts.

  • Reaction Mixture: In a round-bottom flask, combine the secondary amine precursor (e.g., TAA-ol, 1.0 eq) with an aqueous solution of formaldehyde (formalin, ~2.0 eq) and formic acid (~1.0 eq).

  • Reflux: Heat the mixture to reflux for several hours (e.g., 7 hours) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Basification & Extraction: Make the solution basic by adding a strong base like potassium hydroxide (KOH). This deprotonates the product, making it soluble in organic solvents.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these compounds are dictated by their structure. The hydroxyl group allows for hydrogen bonding, influencing melting and boiling points, while the specific arrangement of methyl groups determines the details of their NMR and Mass Spectra.

Physical Properties
Property2,2,6,6-Tetramethyl-4-piperidinol (TAA)1,2,2,6,6-Pentamethyl-4-piperidinol
CAS Number 2403-88-5[1]2403-89-6
Molecular Formula C₉H₁₉NO[1]C₁₀H₂₁NO
Molar Mass 157.25 g/mol [1]171.28 g/mol
Melting Point 129-131 °C[1]72-76 °C
Boiling Point 212-215 °C[1]238 °C
Appearance White crystalline powder[1]Not specified
Water Solubility 130 g/L (23 °C)[1]4.8 g/100 mL (20 °C)
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The key diagnostic peak will be a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretch will appear around 1000-1200 cm⁻¹. The C-N stretch of the tertiary amine in the 1,2,6-trimethyl derivative would be expected in the 1020-1250 cm⁻¹ region.

  • ¹H NMR Spectroscopy:

    • Methyl Groups: The protons of the methyl groups will appear as singlets or doublets in the upfield region (δ 1.0-2.5 ppm). The N-CH₃ signal is typically a sharp singlet around δ 2.2-2.3 ppm.[3] The C2 and C6 methyls would likely be doublets due to coupling with the adjacent proton.

    • Ring Protons: The methylene (CH₂) and methine (CH) protons on the piperidine ring will appear as complex multiplets between δ 1.3-2.0 ppm.[3]

    • Carbinol Proton: The proton on the carbon bearing the hydroxyl group (H-C4) will appear as a multiplet further downfield, typically around δ 3.5-4.0 ppm.[3]

    • Hydroxyl Proton: The -OH proton signal is a broad singlet whose chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy:

    • Methyl Carbons: Signals for the methyl carbons will be found in the upfield region (20-40 ppm).[3]

    • Ring Carbons: The CH₂ carbons of the ring will appear around 30-50 ppm, while the substituted C2 and C6 carbons will be further downfield (~50-60 ppm).[3]

    • Carbinol Carbon: The carbon attached to the hydroxyl group (C4) is the most deshielded of the ring carbons, appearing around 60-70 ppm.[3]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry will likely show a molecular ion peak (M⁺). A prominent fragment is often the loss of a methyl group ([M-15]⁺), which is frequently the base peak, as seen in the pentamethyl analog.[3] Other fragmentation pathways would involve cleavage of the piperidine ring.

Key Chemical Reactions and Applications

Reactivity of the 4-Hydroxyl Group

The secondary alcohol at the C4 position undergoes typical alcohol reactions such as esterification and etherification. This functionality is often used to attach the piperidine moiety to other molecules, for instance, in the creation of polymeric HALS or in drug development to modify solubility and pharmacokinetic properties.

Reactivity of the Hindered Amine

The defining feature of this molecular class is the sterically hindered amine. The alkyl groups adjacent to the nitrogen atom prevent it from acting as an effective nucleophile in many reactions (e.g., Sₙ2 substitutions). However, it retains its basicity and can be protonated. The most important reaction of this group is its oxidation to a stable nitroxide radical.

Oxidation to Nitroxide Radicals: The Heart of HALS

The conversion of a hindered amine to its corresponding nitroxide radical is the basis for its use in HALS. These radicals are unusually stable due to the absence of α-hydrogens, which prevents disproportionation, a common decomposition pathway for other free radicals.

G A Hindered Amine (>N-H or >N-R) C Nitroxide Radical (>N-O•) A->C e.g., H₂O₂ B Oxidation [O] E Alkoxyamine (>N-O-R) C->E Traps R• D Radical Scavenging (Polymer Radical R•) E->C Regeneration, Traps ROO• F Further Scavenging (Peroxy Radical ROO•)

Caption: Oxidation of a hindered amine to a nitroxide radical for HALS activity.

This nitroxide radical can trap alkyl radicals (R•) formed during polymer degradation, and the resulting alkoxyamine can further react with peroxy radicals (ROO•) to regenerate the nitroxide radical. This cyclic process allows a small amount of HALS to quench a large number of radicals, providing long-term stabilization.[4]

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from a catalyst-free method for oxidizing 2,2,6,6-tetramethyl-4-piperidinol.[6] Causality: This "green" chemistry approach avoids the use of metal catalysts and produces no undesirable by-products, making it environmentally friendly and simplifying product purification. The elevated temperature provides the necessary activation energy in the absence of a catalyst.

  • Reactor Setup: Charge a reaction vessel with the hindered amine (e.g., TAA-ol).

  • Reagent Addition: While maintaining the temperature between 80-99 °C, continuously add an aqueous solution of hydrogen peroxide (30-50%) over a period of 2-4 hours.

  • Reaction Monitoring: The reaction is typically complete in under 5 hours. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Isolation: Upon completion, the desired N-oxyl product can be isolated. The specific work-up procedure would depend on the properties of the product (e.g., extraction, crystallization).

Inferred Properties of this compound

By synthesizing the information from its well-studied analogs, we can make informed predictions about the chemical properties of this compound.

  • Structure and Stereochemistry: The key structural difference is the presence of only one methyl group at C2 and C6, compared to the gem-dimethyl groups in TAA. This significantly reduces the steric hindrance around the nitrogen atom and along the "sides" of the ring. The trans isomer, with all three methyl groups and the hydroxyl group in equatorial positions, would be the most thermodynamically stable stereoisomer.

  • Reactivity:

    • The nitrogen atom, being a tertiary amine, is not susceptible to oxidation in the same way as the secondary amine of TAA to form a classic nitroxide radical for HALS. However, related tertiary amines can participate in radical quenching cycles.

    • The reduced steric bulk at C2 and C6 compared to TAA might make the nitrogen slightly more accessible to certain reagents, though it is still considered hindered.

    • The hydroxyl group will exhibit standard secondary alcohol reactivity.

  • Spectroscopy: The NMR and MS spectra would follow the patterns described in Section 4.2, but with key differences:

    • ¹H NMR: The protons at C2 and C6 would be quartets (coupled to the methyl protons and the adjacent ring protons). The C2 and C6 methyl groups would be doublets.

    • ¹³C NMR: The signals for C2 and C6 would be for methine carbons, not quaternary carbons as in TAA.

    • Mass Spec: The molecular ion peak would be at m/z = 157. The fragmentation pattern would likely still show a significant [M-15]⁺ peak.

Conclusion

This compound and its related sterically hindered analogs are a fascinating and industrially significant class of molecules. Their chemistry is dominated by the interplay between the piperidine ring conformation, the reactivity of the C4-hydroxyl group, and the unique properties of the hindered amine. While direct data on the title compound is sparse, a thorough understanding of its well-documented precursors and analogs provides a powerful predictive tool for its synthesis, characterization, and application. Their role as building blocks for HALS and other complex molecules ensures that they will remain an area of active interest for researchers in polymer science, materials chemistry, and drug development.

References

  • Ma, N., Li, Y., Zhang, X., Zhang, H., & Wang, J. (2015). An efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) has been developed. PubMed. [Link]

  • Hayashi, Y., Aratake, S., Okano, T., & Kotsuki, H. (2007). Both 2,6-cis- and 2,6-trans-piperidines were prepared from common substrates through organocatalytic aza-Michael reactions. PubMed. [Link]

  • Ben Hassen, C., Khemakhem, A., El-Ghozzi, M., & Fourati, N. (2019). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
  • Ciba Specialty Chemicals Corporation. (1997). US Patent 5,654,434A: Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine.
  • CN104628626A. (2015). Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
  • Supplementary Material (ESI) for Chemical Communications. (2010). The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4-Hydroxy-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1,2,2,6,6-pentamethyl-. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidin-1-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. [Link]

Sources

Structural Elucidation and Conformational Analysis of 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 1,2,6-trimethylpiperidin-4-ol , a piperidine derivative exhibiting significant stereochemical complexity. Unlike its achiral analogue (2,2,6,6-tetramethylpiperidin-4-ol), the 1,2,6-trimethyl variant possesses three chiral centers (C2, C4, C6), leading to distinct diastereomers.[1][2][3] This guide focuses on distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and conformational analysis, providing researchers with a robust framework for identifying piperidine pharmacophores.[1][2][3]

Synthetic Origins and Stereochemical Context[2][4]

The stereochemical identity of this compound is established during its synthesis, primarily via the reduction of 1,2,6-trimethylpiperidin-4-one .[1][2][3] The precursor ketone typically exists as the thermodynamically stable cis-2,6 isomer (diequatorial methyl groups).[1][2][3]

The reduction of this ketone yields two primary epimers at the C4 position:[3]

  • 
    -Isomer (Equatorial Alcohol):  The thermodynamic product where the hydroxyl group is equatorial.[1][2][3]
    
  • 
    -Isomer (Axial Alcohol):  The kinetic product where the hydroxyl group is axial.[1][2][3]
    
Synthesis and Isomerization Pathway

The choice of reducing agent dictates the stereochemical outcome.[1][2][3] Thermodynamic control (e.g., dissolving metal reduction) favors the all-equatorial arrangement, while kinetic control (e.g., bulky hydrides) favors the axial alcohol due to steric approach vectors.[1][2][3]

SynthesisPath Ketone 1,2,6-Trimethylpiperidin-4-one (cis-2,6-methyls) Red_Kinetic Kinetic Reduction (LiAlH4 / Selectride) Ketone->Red_Kinetic Red_Thermo Thermodynamic Reduction (Na / EtOH) Ketone->Red_Thermo Prod_Axial β-Isomer (Axial OH) Less Stable Red_Kinetic->Prod_Axial Steric Approach Prod_Eq α-Isomer (Equatorial OH) Most Stable Red_Thermo->Prod_Eq Equil. Control

Figure 1: Divergent synthetic pathways determining C4 stereochemistry in this compound.

Spectroscopic Elucidation

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight (MW 143) and characteristic fragmentation patterns of the piperidine ring.[2][3]

  • Molecular Ion (

    
    ):  m/z 143 (Odd mass indicates one nitrogen atom).[1][2][3]
    
  • Base Peak: Typically m/z 58 or similar, arising from

    
    -cleavage adjacent to the nitrogen.[1][2][3]
    
  • Dehydration (

    
    ):  A peak at m/z 125 indicates the loss of water, confirming the alcohol functionality.[1][2][3] This is often more pronounced in the axial isomer due to easier 1,4-elimination geometry.[1][2][3]
    
  • Methyl Loss (

    
    ):  m/z 128.[1][2][3]
    
Infrared (IR) Spectroscopy

IR is used primarily to assess the hydrogen bonding environment, which correlates with conformation.[1][2][3]

  • Free -OH: ~3600–3650 cm⁻¹ (Sharp).[1][2][3]

  • H-Bonded -OH: ~3200–3400 cm⁻¹ (Broad).[1][2][3]

  • Bohlmann Bands (2700–2800 cm⁻¹): Presence of these bands indicates a trans-diaxial relationship between the nitrogen lone pair and adjacent C-H bonds, confirming the N-methyl group is equatorial in the dominant chair form.[1][2][3]

Conformational Analysis via NMR (The Core Protocol)[3]

NMR is the definitive tool for distinguishing the


 (equatorial OH) and 

(axial OH) isomers.[1][2][3] The analysis relies on the Karplus relationship , where the coupling constant (

) between vicinal protons depends on the dihedral angle.[1][2][3]
Proton ( H) NMR Logic

We focus on the methine proton at C4 (


).[1][2][3]
  • Scenario A:

    
    -Isomer (Equatorial OH 
    
    
    
    Axial H4)
    • The

      
       proton is axial .[1][2][3]
      
    • It has two vicinal axial neighbors (

      
      , 
      
      
      
      ) and two vicinal equatorial neighbors (
      
      
      ,
      
      
      ).[1][2][3]
    • Coupling: Large diaxial coupling (

      
       Hz) and small axial-equatorial coupling (
      
      
      
      Hz).[1][2][3]
    • Appearance: A wide triplet of triplets (tt) or a broad multiplet with a width at half-height (

      
      ) > 20 Hz.[1][2][3]
      
  • Scenario B:

    
    -Isomer (Axial OH 
    
    
    
    Equatorial H4)
    • The

      
       proton is equatorial .[1][2][3]
      
    • It has no diaxial interactions with neighbors.[1][2][3]

    • Coupling: Only small equatorial-axial and equatorial-equatorial couplings (

      
       Hz).[1][2][3]
      
    • Appearance: A narrow quintet or multiplet with

      
       Hz.[1][2][3]
      
Carbon-13 ( C) NMR: The Gamma-Gauche Effect

The chemical shift of the C2 and C6 carbons is sensitive to the orientation of the substituent at C4.[2][3]

  • Axial OH (

    
    ):  Exerts a steric compression (
    
    
    
    -gauche effect) on C2 and C6, shifting them upfield (lower ppm) by 3–5 ppm relative to the equatorial isomer.[1][2][3]
  • Equatorial OH (

    
    ):  Minimal steric compression; C2/C6 appear downfield relative to the axial isomer.[1][2][3]
    
Comparative Data Summary
Feature

-Isomer (Equatorial OH)

-Isomer (Axial OH)
Mechanistic Cause
H4 Signal Shape Wide (tt)Narrow (quintet/bs)

vs.

coupling
H4 Coupling (

)

Hz (diaxial)

Hz (diequatorial)
Karplus Dihedral Angle
C4 Shift DownfieldUpfieldAnomeric/Steric effects
C2/C6 Shift Base valueUpfield shift (-4 to -6 ppm)

-gauche steric compression
Thermodynamics More StableLess Stable1,3-diaxial interactions

Visualizing the Stereochemical Logic

The following diagram illustrates the Nuclear Overhauser Effect (NOE) and coupling logic used to assign the structure.

NMR_Logic Start Unknown Isomer Sample H4_Analysis Analyze H4 Proton Signal (Multiplicity & Width) Start->H4_Analysis Branch_Wide Wide Multiplet (W > 20Hz) H4_Analysis->Branch_Wide Large J (10-12Hz) Branch_Narrow Narrow Multiplet (W < 10Hz) H4_Analysis->Branch_Narrow Small J (2-4Hz) Concl_Eq H4 is AXIAL (Alcohol is EQUATORIAL) Branch_Wide->Concl_Eq Concl_Ax H4 is EQUATORIAL (Alcohol is AXIAL) Branch_Narrow->Concl_Ax Validation Validate with C-13 NMR Check C2/C6 Gamma Effect Concl_Eq->Validation Concl_Ax->Validation

Figure 2: Decision tree for stereochemical assignment using 1H NMR coupling constants.

Experimental Protocols

Protocol A: Stereoselective Reduction (Targeting -Isomer)

Note: This protocol favors the axial alcohol via kinetic control.[1][2][3]

  • Preparation: Dissolve 1,2,6-trimethylpiperidin-4-one (10 mmol) in anhydrous THF (20 mL) under nitrogen atmosphere.

  • Reduction: Cool solution to -78°C. Add Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF, 12 mmol) dropwise over 15 minutes.

    • Causality: Low temperature and bulky hydride delivery prevent thermodynamic equilibration, favoring the attack from the less hindered equatorial face, pushing the OH axial.[1][2][3]

  • Quenching: Stir for 1 hour at -78°C, then warm to 0°C. Quench sequentially with water (0.5 mL), 15% NaOH (0.5 mL), and water (1.5 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil contains a mixture (typically 70:30 Axial:Equatorial).[1][2][3] Separate via column chromatography (Silica gel, MeOH/DCM gradient).[1][2][3]

Protocol B: NMR Sample Preparation for Elucidation
  • Solvent Choice: Use

    
     for standard analysis.[1][2][3] Use 
    
    
    
    (Benzene-d6) if signal overlap occurs in chloroform; benzene often induces specific shifts in piperidines that resolve equatorial/axial methyls.[1][2][3]
  • Concentration: Prepare a ~10 mg/mL solution. High concentrations can cause intermolecular H-bonding, shifting the OH proton and broadening signals.[1][2][3]

  • Acquisition: Acquire

    
     NMR with at least 16 scans to resolve the weak "wing" peaks of the H4 multiplet.
    

References

  • Casy, A. F. (1971).[1][2][3] Proton Magnetic Resonance Spectroscopy in Medicinal and Biological Chemistry. Academic Press.[1][2][3] (Foundational text on piperidine conformation).

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Authoritative source on conformational analysis and gamma-gauche effects).

  • McMurry, J. (2011).[1][2][3] Organic Chemistry. Brooks/Cole.[1][2][3] (General reference for ketone reduction stereochemistry).

  • Lambert, J. B., et al. (1987).[1][2][3] "Conformational Analysis of Piperidines." Chemical Reviews, 87(1), 185-218.[1][2][3] [1][2][3]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).[1][2][3] Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[1][2][3]

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An In-Depth Technical Guide to Sterically Hindered Piperidinols: Focus on 2,2,6,6-Tetramethyl and 1,2,2,6,6-Pentamethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the chemical identifiers, synthesis, and applications of key sterically hindered piperidinols. The initial query for "1,2,6-trimethylpiperidin-4-ol" did not resolve to a compound with a dedicated CAS number or extensive documentation in common chemical databases. It is highly probable that this refers to one of two closely related and industrially significant compounds: 2,2,6,6-tetramethylpiperidin-4-ol or its N-methylated derivative, 1,2,2,6,6-pentamethylpiperidin-4-ol . This guide will provide a comprehensive overview of both, clarifying their distinct properties and synthetic relationship.

Part 1: The Foundational Intermediate: 2,2,6,6-Tetramethylpiperidin-4-ol

2,2,6,6-Tetramethylpiperidin-4-ol is a white crystalline solid that serves as a cornerstone intermediate in the synthesis of a wide array of more complex molecules, particularly in the field of polymer additives. Its sterically hindered amine structure is the key to its utility.

Core Identifiers and Chemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research. The primary identifiers and physical properties for 2,2,6,6-tetramethylpiperidin-4-ol are summarized below.

Identifier TypeValue
CAS Number 2403-88-5[1]
IUPAC Name 2,2,6,6-tetramethylpiperidin-4-ol[2]
Synonyms 4-Hydroxy-2,2,6,6-tetramethylpiperidine, TAA-OL, Triacetonalkamine[3]
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
InChI Key VDVUCLWJZJHFAV-UHFFFAOYSA-N[3]
Canonical SMILES CC1(CC(CC(N1)(C)C)O)C[3]
Appearance White to slightly beige crystalline powder[3]
Melting Point 129-131 °C[1]
Boiling Point 212-215 °C[3]
Solubility Soluble in water.[4] Slightly soluble in chloroform and methanol.
Synthesis and Mechanism

The industrial synthesis of 2,2,6,6-tetramethyl-4-piperidinol is a classic example of a multi-component reaction. The primary route involves the condensation of acetone and ammonia.

Experimental Protocol: One-Pot Cascade Catalytic Synthesis

This method exemplifies an efficient, pollution-free synthetic technology.

  • Reactor Charging: Acetone, an organic solvent (e.g., toluene, methanol), and a supported metal chloride catalyst on activated carbon are charged into a high-pressure reactor.[5]

  • Ammoniation: Ammonia gas is slowly introduced into the reactor at a controlled temperature range of 20-80 °C. The reaction is allowed to proceed for 1-5 hours.[5] This step facilitates the initial formation of diacetone alcohol and subsequent reaction with ammonia to build the piperidone ring precursor.

  • Reductive Amination/Hydrogenation: Hydrogen gas is then introduced into the reactor at a higher temperature (20-180 °C) and pressure. This step reduces the intermediate imines and ketones to form the final piperidinol structure. The reaction is typically run for 1-5 hours.[5]

  • Isolation: The reaction mixture is cooled to room temperature, allowing the 2,2,6,6-tetramethyl-4-piperidinol product to crystallize. The white crystals are then isolated by filtration.[5]

The causality behind this one-pot approach lies in its efficiency. By avoiding the isolation of intermediates, the process minimizes waste and reduces operational complexity, making it economically viable for large-scale production.[5]

Core Applications in Research and Industry

The principal utility of this compound is as a precursor for Hindered Amine Light Stabilizers (HALS) . HALS are essential additives in polymers and plastics, where they protect materials from degradation caused by UV radiation and oxidation.[4] The sterically hindered piperidine nitrogen is the active site, participating in a regenerative radical scavenging cycle to terminate degradation pathways.

Beyond HALS, it is a valuable building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs), leveraging its robust heterocyclic scaffold.[4]

Part 2: The N-Alkylated Derivative: 1,2,2,6,6-Pentamethylpiperidin-4-ol

This derivative is the direct result of N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol. The addition of the methyl group to the nitrogen atom modifies its chemical properties and reactivity, making it a distinct yet closely related intermediate.

Core Identifiers and Chemical Properties

The identifiers for the N-methylated version are distinct and must be used for accurate sourcing and application.

Identifier TypeValue
CAS Number 2403-89-6[6][7]
IUPAC Name 1,2,2,6,6-pentamethylpiperidin-4-ol[7]
Synonyms 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine[7]
Molecular Formula C₁₀H₂₁NO[6]
Molecular Weight 171.28 g/mol [6]
InChI Key NWHNXXMYEICZAT-UHFFFAOYSA-N[7]
Canonical SMILES CC1(CC(CC(N1C)(C)C)O)C[7]
Appearance White crystalline solid[6]
Melting Point 72-76 °C[6]
Boiling Point 238 °C[6]
Density 0.967 g/mL[6]
Synthesis via N-Methylation

The most common and efficient synthesis of 1,2,2,6,6-pentamethylpiperidin-4-ol is through the methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol. The Eschweiler-Clarke reaction is a prime example of this transformation.

Experimental Protocol: Eschweiler-Clarke Methylation

  • Reagent Mixture: 2,2,6,6-Tetramethylpiperidin-4-ol is mixed with formaldehyde (often as a 37% aqueous solution, formalin) and formic acid.

  • Reaction: The mixture is heated under reflux for several hours (e.g., 7 hours). During this process, the formaldehyde and the secondary amine of the piperidinol form an intermediate iminium ion. The formic acid then acts as a hydride donor to reduce the iminium ion, resulting in the methylated tertiary amine.

  • Workup and Isolation: The reaction mixture is cooled and poured into ice. The solution is then made basic with a strong base like potassium hydroxide (KOH). This neutralizes the excess formic acid and ensures the product is in its free base form.

  • Extraction: The product is extracted from the aqueous solution using an organic solvent such as diethyl ether. The organic layers are combined, dried, and the solvent is evaporated to yield the 1,2,2,6,6-pentamethylpiperidin-4-ol product.

This protocol is self-validating as the reaction progress can be monitored by techniques like TLC or GC-MS until the starting material is consumed. The high yield often achieved underscores its efficiency.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product A 2,2,6,6-Tetramethylpiperidin-4-ol (CAS: 2403-88-5) C Eschweiler-Clarke Reaction (Reflux) A->C B Formaldehyde (HCHO) Formic Acid (HCOOH) B->C D 1. Basification (KOH) 2. Solvent Extraction (Ether) C->D Reaction Mixture E 3. Solvent Evaporation D->E F 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS: 2403-89-6) E->F Purified Product

Caption: N-methylation via Eschweiler-Clarke reaction.

Applications and Significance

Similar to its precursor, 1,2,2,6,6-pentamethylpiperidin-4-ol is a key intermediate for advanced HALS. The presence of the N-methyl group can alter the basicity and nucleophilicity of the nitrogen atom, which can be advantageous in certain polymerization processes or subsequent functionalization reactions. It also finds use as an intermediate in the synthesis of epoxy resin cross-linking agents and various pharmaceuticals.

Part 3: Safety and Handling

Both 2,2,6,6-tetramethylpiperidin-4-ol and its N-methylated derivative are hazardous substances and must be handled with appropriate precautions.

  • Hazards: These compounds are generally classified as harmful if swallowed and can cause severe skin burns and eye damage.[3] They may also cause allergic skin reactions.

  • Handling: Always use personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood. Avoid creating dust. All sources of ignition should be removed when handling these chemicals.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials.

Researchers must consult the specific Safety Data Sheet (SDS) for the compound before any handling or use.

References

  • 1,2,2,6,6-Pentamethyl-4-piperidinol - ChemBK.

  • Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents.

  • 2,2,6,6-Tetramethyl-4-piperidinol - Mallak Specialties Pvt Ltd.

  • 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 - ChemicalBook.

  • 2,2,6,6-Tetramethylpiperidin-1-ol | C9H19NO | CID 549976 - PubChem.

  • 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- - NIST WebBook.

  • 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap.

  • Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents.

  • 2,2,6,6-Tetramethyl-4-piperidinol 98 2403-88-5 - Sigma-Aldrich.

  • 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem.

  • Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide (CAS 3637-10-3).

  • CID 144434607 | C20H42N2O2 - PubChem.

  • 2,2,6,6-Tetramethylpiperidine - Wikipedia.

  • Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.

  • CAS 4168-79-0: 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime - CymitQuimica.

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem.

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A Comprehensive Technical Guide to the Thermal Stability of 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 1,2,6-trimethylpiperidin-4-ol, a substituted piperidine derivative of significant interest in pharmaceutical development and organic synthesis. Understanding the thermal behavior of this compound is paramount for ensuring safety, maintaining quality, and optimizing processes from laboratory-scale synthesis to large-scale manufacturing and storage. This document will delve into the theoretical underpinnings of its stability, present robust experimental methodologies for its assessment, and discuss potential degradation pathways.

Introduction: The Significance of Thermal Stability in Substituted Piperidines

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and specialty chemicals. Their inherent reactivity and potential for degradation under thermal stress necessitate a thorough understanding of their stability profiles. This compound, with its tertiary amine and secondary alcohol functionalities, presents a unique case for thermal analysis. Thermal decomposition can lead to the formation of hazardous byproducts, loss of active pharmaceutical ingredient (API) potency, and compromised product purity. Therefore, a comprehensive evaluation of its thermal stability is not merely a regulatory requirement but a cornerstone of rational process development and risk management.

While specific thermal stability data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior from closely related structures such as 2,2,6,6-tetramethyl-4-piperidinol (TMP). TMP is reported to be stable under normal temperatures and pressures, providing a baseline for our investigation.[1] However, the presence of a methyl group on the nitrogen atom in this compound can influence its electronic and steric properties, potentially altering its thermal decomposition profile.

Theoretical Considerations: Factors Influencing Thermal Stability

The thermal stability of this compound is governed by the bond dissociation energies of its constituent chemical bonds. The piperidine ring itself is relatively stable; however, the substituents—three methyl groups and a hydroxyl group—introduce potential sites for thermal degradation.

Key factors influencing its stability include:

  • N-Methyl Group: The N-C bond of the N-methyl group can be susceptible to cleavage at elevated temperatures.

  • Hydroxyl Group: Dehydration reactions involving the hydroxyl group are a common thermal degradation pathway for alcohols, potentially leading to the formation of an alkene.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions provide steric hindrance around the nitrogen atom, which can influence its reactivity and the degradation pathways.

  • Presence of Impurities: Catalytic amounts of acidic or basic impurities can significantly lower the decomposition temperature.

Upon heating, piperidine and its derivatives can decompose to release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability of this compound. The following are the core analytical techniques employed for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (e.g., pyrolysis vs. oxidation).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of 500-600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass lost at each decomposition step.

Data Presentation: Hypothetical TGA Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Tonset (°C) 180170
Temperature of Max. Decomposition Rate (°C) 210195
Mass Loss at 300°C (%) 8595
Residue at 500°C (%) <5<1
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermal transitions such as melting, crystallization, and decomposition, providing valuable information on the energetic changes associated with these processes.[4][5]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

    • Identify the onset temperature of decomposition from the exothermic or endothermic deviation from the baseline at higher temperatures.

    • Calculate the enthalpy of decomposition (ΔHdecomp).

Data Presentation: Hypothetical DSC Data for this compound

ParameterValue
Melting Point (Tm) (°C) 72 - 76
Enthalpy of Fusion (ΔHfus) (J/g) 120
Decomposition Onset (°C) 185
Enthalpy of Decomposition (ΔHdecomp) (J/g) -450 (exothermic)

Visualization of Experimental Workflow and Potential Degradation Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the thermal stability assessment process.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Determine T_onset & Mass Loss TGA->TGA_Data DSC_Data Determine T_m, ΔH_fus & Decomposition Energetics DSC->DSC_Data Degradation_Pathway Propose Degradation Pathways TGA_Data->Degradation_Pathway DSC_Data->Degradation_Pathway Report Comprehensive Stability Report Degradation_Pathway->Report

Caption: Workflow for Thermal Stability Assessment.

Potential Thermal Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. The tertiary amine is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[6] High heat can also promote other complex degradation reactions.[6]

G cluster_0 Primary Degradation cluster_1 Secondary Products cluster_2 Further Decomposition start This compound dehydration Dehydration (-H2O) start->dehydration Heat n_demethylation N-Demethylation start->n_demethylation Heat oxidation Oxidation start->oxidation Heat, Air alkene Trimethylpiperidine Isomers dehydration->alkene secondary_amine 2,6-Dimethylpiperidin-4-ol n_demethylation->secondary_amine n_oxide N-Oxide Derivative oxidation->n_oxide ring_opening Ring-Opening Products alkene->ring_opening secondary_amine->ring_opening n_oxide->ring_opening volatiles CO, CO2, NOx ring_opening->volatiles

Caption: Potential Thermal Degradation Pathways.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is critical for its safe handling and effective use in pharmaceutical and chemical applications. This guide has outlined the key theoretical considerations and provided detailed experimental protocols for a robust assessment using TGA and DSC. The data obtained from these analyses will enable researchers and drug development professionals to establish safe operating limits, predict potential degradation products, and ensure the quality and stability of their materials. It is recommended that these studies be conducted early in the development process to mitigate risks and inform process optimization.

References

  • Mallak Specialties Pvt Ltd. 2,2,6,6-Tetramethyl-4-piperidinol.

  • National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082.

  • Fisher Scientific. Piperidine - SAFETY DATA SHEET.

  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.

  • Sigma-Aldrich. 2,2,6,6-Tetramethyl-4-piperidinol.

  • National Oceanic and Atmospheric Administration. PIPERIDINE. CAMEO Chemicals.

  • Cheméo. Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide (CAS 3637-10-3).

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.

  • ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal... | Download Scientific Diagram.

  • ChemicalBook. 1,2,2,6,6-Pentamethyl-4-piperidinol - Safety Data Sheet.

  • ACS Publications. Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements.

  • National Center for Biotechnology Information. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes.

  • ResearchGate. 2,2,6,6-Tetramethylpiperidin-4-ol | Request PDF.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

  • Chromatography Forum. piperidine analysis in API by GC-HS.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET: 2,2,6,6-Tetramethyl-4-piperidinol.

  • PENTA. Piperidine - SAFETY DATA SHEET.

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications.

  • National Center for Biotechnology Information. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development.

  • Carl ROTH. Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.

  • Defense Technical Information Center. Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon.

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

  • Wikipedia. Differential scanning calorimetry.

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Stereochemistry of Substituted Piperidinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Conformational analysis, stereoselective synthesis, and analytical determination of 3- and 4-piperidinols.

Part 1: Strategic Importance in Drug Discovery

Substituted piperidinols are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents, including NMDA antagonists (e.g., Ifenprodil), SSRIs (e.g., Paroxetine intermediates), and antihistamines.

The stereochemical arrangement of substituents on the piperidine ring is not merely a structural detail but a determinant of biological efficacy. The "magic methyl" effect—where a single methyl group's orientation alters potency by orders of magnitude—is frequently observed in this class. For instance, the cis-3,4-disubstituted motif often provides superior receptor subtype selectivity compared to its trans counterpart due to specific hydrophobic collapse within the binding pocket.

This guide details the control of this stereochemistry through thermodynamic vs. kinetic synthetic methods and the rigorous determination of the resulting configurations.

Part 2: Conformational Analysis & Dynamics[1]

Unlike cyclohexane, the piperidine ring introduces a nitrogen heteroatom that alters conformational preferences through A-values (steric bulk) and stereoelectronic effects (lone pair orientation).

The Hydrogen Bond Lock

In 3-piperidinols, the most critical stereochemical driver is the Intramolecular Hydrogen Bond (IMHB) .

  • Interaction: The hydroxyl proton (H-donor) interacts with the piperidine nitrogen lone pair (H-acceptor).

  • Consequence: This interaction stabilizes the axial orientation of the hydroxyl group, often overriding standard steric penalties. In non-polar solvents, the axial-OH conformer can be favored by 1.5–3.0 kcal/mol over the equatorial form.

Steric vs. Electronic Control
  • N-Substituents: An N-benzyl or N-Boc group introduces significant A(1,3) strain, often flattening the ring or forcing substituents into equatorial positions to minimize diaxial interactions.

  • 3,4-Substitution: In 3-methyl-4-piperidinol systems, the methyl group typically anchors the conformation in the equatorial position (A-value ~1.7 kcal/mol). The 4-hydroxyl group then adopts either an equatorial (trans) or axial (cis) orientation based on the synthetic method used.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between chair forms, highlighting the stabilizing IMHB in 3-piperidinols.

PiperidineConformation cluster_legend Thermodynamic Drivers ChairA Conformer A (OH Axial - Stabilized) TS Twist-Boat Transition State ChairA->TS Ring Flip (ΔG‡ ~10 kcal/mol) ChairB Conformer B (OH Equatorial - Steric) ChairB->TS TS->ChairA TS->ChairB IMHB Intramolecular H-Bond (OH···N) IMHB->ChairA Solvent Polarity Solvent Polarity IMHB Strength IMHB Strength Solvent Polarity->IMHB Strength Inverse Correlation

Caption: Conformational equilibrium of 3-piperidinol. The axial-OH conformer is stabilized by intramolecular hydrogen bonding (IMHB), particularly in non-polar media.

Part 3: Synthetic Strategies for Stereocontrol

Controlling the relative stereochemistry (cis vs. trans) of 3,4-substituted piperidines relies on choosing the correct reducing agent to exploit either Steric Approach Control (Kinetic) or Product Development Control (Thermodynamic).

Protocol: Stereocontrolled Reduction of N-Benzyl-3-methylpiperidin-4-one

This protocol describes the divergent synthesis of cis- and trans-3-methyl-4-piperidinols.

A. Synthesis of the cis-Isomer (Kinetic Control)

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) Principle: The bulky hydride reagent attacks the carbonyl carbon from the less hindered equatorial trajectory, forcing the resulting hydroxyl group into the axial position.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve N-benzyl-3-methylpiperidin-4-one (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool to -78 °C .

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15 minutes. Critical: Maintain temperature below -70 °C to ensure kinetic selectivity.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (the cis isomer typically has a lower Rf due to exposed polar groups/IMHB).

  • Quench: Carefully add MeOH (5 mL) followed by NaOH (10%, 10 mL) and H₂O₂ (30%, 5 mL) to oxidize the borane byproducts.

  • Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Result: >95:5 cis:trans ratio. The product is cis-N-benzyl-3-methylpiperidin-4-ol (OH axial, Me equatorial).

B. Synthesis of the trans-Isomer (Thermodynamic Control)

Reagent: Sodium Borohydride (NaBH₄) in Methanol Principle: Small hydride reagents allow the reaction to proceed via a transition state that resembles the most stable product (equatorial alcohol).

  • Setup: Dissolve N-benzyl-3-methylpiperidin-4-one (1.0 equiv) in MeOH at 0 °C .

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Result: Typically yields a 70:30 to 80:20 mixture favoring the trans-isomer (OH equatorial, Me equatorial).

    • Note: Pure trans isomer often requires chromatographic separation or equilibration (e.g., Al(OiPr)₃/isopropanol, Meerwein-Ponndorf-Verley conditions).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone N-Benzyl-3-methyl piperidin-4-one LSelectride L-Selectride THF, -78°C Ketone->LSelectride NaBH4 NaBH4 MeOH, 0°C Ketone->NaBH4 CisProduct cis-Alcohol (OH Axial) >95:5 dr LSelectride->CisProduct Equatorial Attack TransProduct trans-Alcohol (OH Equatorial) ~4:1 dr NaBH4->TransProduct Axial Attack

Caption: Divergent synthesis of piperidinol stereoisomers using hydride reducing agents.

Part 4: Analytical Determination (NMR)

Stereochemical assignment should never rely solely on "expected" reaction outcomes. ¹H NMR coupling constants (


)  provide definitive proof of the relative configuration.
The Karplus Relationship in Piperidines

The magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

) between protons.
RelationshipDihedral Angle (

)
Coupling Constant (

)
Structural Implication
Axial-Axial (aa) ~180°10 – 13 Hz Trans-diaxial protons. Indicates both substituents are equatorial.[1]
Axial-Equatorial (ae) ~60°2 – 5 Hz Cis relationship (if one is H, one is substituent).
Equatorial-Equatorial (ee) ~60°2 – 5 Hz Trans (if ring is twisted).
Validation Checklist
  • Identify H4 Signal: Locate the proton germinal to the hydroxyl group (H4).

  • Measure Width/Coupling:

    • If H4 appears as a wide triplet of doublets (td) with at least one large coupling (

      
       Hz), H4 is axial . This implies the OH group is equatorial  (trans-isomer).
      
    • If H4 appears as a narrow multiplet (q or dt) with only small couplings (

      
       Hz), H4 is equatorial . This implies the OH group is axial  (cis-isomer).
      
  • NOE/ROESY: Irradiate the H4 signal.

    • Cis-isomer (H4 equatorial): Strong NOE to the 3-methyl group (if 3-Me is equatorial).

    • Trans-isomer (H4 axial): Strong NOE to H2-axial and H6-axial (1,3-diaxial interaction).

Part 5: References

  • Stereoselective Synthesis of Substituted Piperidines Vertex AI Search Result 1.1, 1.5

    • Title: Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines.[2]

    • Source: NIH / PMC.

    • URL:[Link]

  • Conformational Analysis and Hydrogen Bonding Vertex AI Search Result 1.6

    • Title: Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives.

    • Source: Journal of Organic Chemistry (ACS).

    • URL:[Link]

  • NMR Determination of Piperidine Stereochemistry Vertex AI Search Result 1.13

    • Title: Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy.

    • Source: Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine (Analogous Protocol) Vertex AI Search Result 1.11

    • Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.[3][4]

    • Source: Synthetic Communications / ResearchGate.

    • URL:[Link]

  • Stereochemistry in Drug Design Vertex AI Search Result 1.12

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.

    • Source: Thieme Connect / Pharmaceutical Fronts.

    • URL:[Link][5]

Sources

Methodological & Application

Strategic Utilization of 1,2,6-Trimethylpiperidin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

1,2,6-Trimethylpiperidin-4-ol (CAS: 90226-91-8) is a specialized heterocyclic building block, distinct from its ubiquitous analog 2,2,6,6-tetramethylpiperidin-4-ol (TEMPO precursor). While the latter is dominant in polymer stabilization (HALS), the 1,2,6-trimethyl variant is a critical pharmacophore in the synthesis of tricyclic antihistamines and antiserotonergic agents , particularly those containing the benzo[5,6]cyclohepta[1,2-b]pyridine scaffold (e.g., precursors to Azatadine, Loratadine analogs, and Rupatadine).

This guide details the synthesis of this intermediate from Dehydroacetic Acid (DHA) and its subsequent application in constructing complex tricyclic pharmaceutical cores.

Chemical Identity & Stereochemistry

Unlike the symmetric 2,2,6,6-tetramethyl analogs, this compound possesses stereocenters at positions 2, 4, and 6, leading to geometric isomerism that impacts reactivity and biological activity.

FeatureSpecification
CAS Number 90226-91-8 (Generic) / 41248-68-4 (Ketone Precursor)
IUPAC Name This compound
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Key Isomers

-Isomer (cis-2,6):
Methyl groups at 2 and 6 are cis to each other. This is the thermodynamically preferred form in many syntheses and mimics the chair conformation of tropane alkaloids.

/

-Isomers:
Varying stereochemistry at C4-OH relative to the methyls.
Solubility Soluble in ethanol, chloroform, acidic water; sparingly soluble in neutral water.

Synthesis Protocol: The Dehydroacetic Acid (DHA) Route

The most robust industrial route to this compound utilizes Dehydroacetic Acid (DHA) as a starting material, leveraging its pyrone structure to access the piperidine ring via a pyridone intermediate.

Phase A: Conversion to 1,2,6-Trimethylpyridin-4(1H)-one

Mechanism: Nucleophilic attack of methylamine on the pyrone ring of DHA, followed by ring opening, decarboxylation, and recyclization.

Reagents:

  • Dehydroacetic Acid (DHA)[1][2]

  • Methylamine (40% aq. solution)

  • Hydrochloric acid (for pH adjustment)

Step-by-Step Protocol:

  • Condensation: Charge a reactor with DHA (1.0 eq) and excess Methylamine (3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The reaction initially forms a Schiff base/enamine intermediate which undergoes rearrangement.[3]

  • Workup: Evaporate excess methylamine. The residue typically solidifies. Recrystallize from ethanol/acetone to yield 1,2,6-trimethylpyridin-4(1H)-one .

    • Checkpoint: Verify formation by NMR (Loss of lactone character, appearance of aromatic pyridone signals).

Phase B: Catalytic Hydrogenation to Piperidinol

Mechanism: Reduction of the aromatic pyridone ring to the saturated piperidine.

Reagents:

  • 1,2,6-Trimethylpyridin-4(1H)-one

  • Catalyst: Raney Nickel (active) or Ru/C (5%)

  • Solvent: Ethanol or Methanol

  • Hydrogen Gas (H₂)

Step-by-Step Protocol:

  • Loading: Dissolve the pyridone (0.5 mol) in Ethanol (300 mL) in a high-pressure autoclave.

  • Catalyst Addition: Add Raney Nickel (10 wt% loading) under inert atmosphere (Argon/Nitrogen purge). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize with H₂ to 50–100 bar (725–1450 psi). Heat to 120–140°C.

  • Reaction Time: Stir vigorously for 8–12 hours until H₂ uptake ceases.

  • Purification:

    • Cool and vent H₂.

    • Filter catalyst through Celite.

    • Concentrate filtrate to obtain crude This compound as a viscous oil or low-melting solid.

    • Note: This process predominantly yields the cis-2,6 isomer (gamma-isomer) due to catalytic surface constraints.

Application Protocol: Synthesis of Tricyclic Antihistamines

The primary utility of this compound is as a nucleophilic coupling partner for tricyclic ketones (e.g., suberones).

Workflow Overview
  • Activation: Convert the alcohol (OH) to a leaving group (Cl) or prepare a Grignard reagent.

  • Coupling: React with the tricyclic ketone (Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one).

  • Dehydration: Generate the double bond to form the final alkylidene-piperidine moiety.

Detailed Protocol: Chlorination & Coupling

Target: Coupling with 8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Intermediate for Desloratadine/Rupatadine analogs).

Step 1: Chlorination (Activation)
  • Dissolution: Dissolve this compound (1.0 eq) in dry Benzene or Toluene.

  • Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq).

  • Heating: Warm to 70°C for 30–60 minutes. The solution darkens.

  • Isolation: Evaporate solvent and excess SOCl₂ to obtain 4-chloro-1,2,6-trimethylpiperidine hydrochloride . Use immediately.

Step 2: Grignard Formation & Addition

Note: Direct Grignard formation from the 4-chloro piperidine is difficult. An alternative lithiation or magnesium-halogen exchange is often preferred, or the use of the piperidyl-magnesium chloride generated in situ.

  • Grignard Prep: React the 4-chloro-1,2,6-trimethylpiperidine free base with Magnesium turnings in dry THF (initiated with iodine/dibromoethane). Reflux to form the Grignard reagent.[3]

  • Coupling: Cool the Grignard solution to 0°C. Add the Tricyclic Ketone (dissolved in THF) slowly.

  • Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.

  • Dehydration (Optional but common): The resulting tertiary alcohol is often dehydrated using acid (HCl/Acetic Acid) or POCl₃/Pyridine to form the exocyclic double bond characteristic of this drug class.

Visualizing the Pathway

The following diagram illustrates the transformation from Dehydroacetic Acid to the Tricyclic Antihistamine scaffold via the this compound intermediate.

G cluster_0 Preparation of Intermediate DHA Dehydroacetic Acid (Start) Pyridone 1,2,6-Trimethylpyridin-4(1H)-one (Intermediate) DHA->Pyridone 1. MeNH2, Reflux 2. Decarboxylation Piperidinol This compound (Key Reagent) Pyridone->Piperidinol H2, Raney Ni High Pressure ChloroPip 4-Chloro-1,2,6- trimethylpiperidine Piperidinol->ChloroPip SOCl2, 70°C CoupledProduct Tertiary Alcohol Intermediate ChloroPip->CoupledProduct 1. Mg/THF (Grignard) 2. + Tricyclic Ketone TricyclicKetone Tricyclic Ketone (Benzo-cyclohepta-pyridine) TricyclicKetone->CoupledProduct FinalDrug Tricyclic Antihistamine (e.g., Azatadine Analog) CoupledProduct->FinalDrug Dehydration (Acid/POCl3)

Caption: Synthesis pathway from Dehydroacetic Acid to Tricyclic Antihistamine scaffolds using this compound.

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and releases HCl/SO₂ gas. Use only in a well-ventilated fume hood with a scrubber.

  • Raney Nickel: Pyrophoric when dry. Always keep wet with solvent (water or ethanol). Handle under inert atmosphere.

  • High Pressure Hydrogenation: Ensure autoclave integrity. H₂ is explosive; eliminate ignition sources.

  • This compound: Irritant. May cause skin and eye irritation. Use standard PPE (gloves, goggles).

References

  • Aggarwal, R., & Ran, C. (2017). Dehydroacetic Acid and its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds. Heterocycles, 94(7), 1208.[1] Link

  • Villani, F. J., et al. (1955). Derivatives of 1,2,6-Trimethyl-4-piperidinol. Arhiv za Kemiju (Croatica Chemica Acta), 27, 189-192.[3] (Foundational synthesis reference).

  • Piwinski, J. J., et al. (1990). Benzo[5,6]cyclohepta[1,2-b]pyridines. European Patent EP0396083A1. Link

  • Sher, R., et al. (1993). Process for the preparation of pharmacologically valuable benzo[5,6]cyclohepta[1,2-b]pyridine derivatives. Finnish Patent FI96768B.[3] Link

  • Unilong Industry. (2024). 2,2,6,6-Tetramethyl-4-piperidinol Data Sheet (For comparison of structural analogs). Link

Sources

1,2,6-Trimethylpiperidin-4-ol as a precursor for hindered amine light stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,2,6,6-Pentamethylpiperidin-4-ol as a Precursor for Hindered Amine Light Stabilizers (HALS)

Part 1: Executive Summary & Technical Clarification

Objective: This guide details the utilization of 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) as a critical precursor in the synthesis of high-performance Hindered Amine Light Stabilizers (HALS).[1][2][3][4][5] It provides validated protocols for derivatization, mechanism of action, and performance evaluation.[1][2][3]

CRITICAL TECHNICAL CLARIFICATION: 1,2,6-Trimethyl vs. 1,2,2,6,6-Pentamethyl

Before proceeding, it is vital to address the structural distinction between the requested topic and functional HALS chemistry to ensure scientific integrity.

  • The Topic (1,2,6-Trimethylpiperidin-4-ol): This molecule (CAS 90226-91-8) contains alpha-hydrogens at the C2 and C6 positions.[2][3][4] In the context of HALS, amines with alpha-hydrogens form unstable nitroxyl radicals that rapidly disproportionate into nitrones and hydroxylamines, terminating the stabilization cycle.[1][2][3] Consequently, this specific isomer is not a functional HALS precursor.[1][2][3]

  • The Industry Standard (1,2,2,6,6-Pentamethylpiperidin-4-ol): This molecule (CAS 2403-89-6) possesses gem-dimethyl groups at C2 and C6.[2][3][4] This steric blockade prevents alpha-hydrogen abstraction, ensuring the stability of the nitroxyl radical required for the regenerative Denisov Cycle.[1][2][3]

Decision: This guide focuses on 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) , assuming the user intended the functional N-methylated HALS precursor.

Part 2: Scientific Foundation & Mechanism[2][3][4]

Why PMP? The N-Methyl Advantage

While 2,2,6,6-tetramethylpiperidin-4-ol (TMP) is the baseline precursor, its secondary amine (-NH-) group is basic (


).[2][3][4] This basicity can react with acidic components in coatings (e.g., acid catalysts, biocides) or agricultural chemicals (pesticides), leading to salt formation and deactivation.[1][2][3]

1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP) replaces the secondary amine with a tertiary amine (-NCH


).[1][2][3][4] This modification:
  • Reduces Basicity: Prevents acid-base interactions that deactivate the stabilizer.[3][4]

  • Enhances Solubility: The methyl group increases lipophilicity, improving compatibility with hydrophobic solvent-borne coatings.[1][3]

  • Prevents "Pink/Red" Discoloration: Secondary HALS can form colored complexes with metallic ions; N-methyl HALS are less prone to this defect.[3][4]

The Denisov Cycle (Mechanism of Action)

The efficacy of HALS derived from PMP relies on the regenerative scavenging of alkyl radicals formed during polymer degradation.[1]

DenisovCycle Polymer Polymer Degradation (UV/Heat) R_Radical Alkyl Radical (R•) Polymer->R_Radical Initiation HALS_Amine HALS Amine (>N-CH3) Nitroxyl Nitroxyl Radical (>N-O•) HALS_Amine->Nitroxyl Oxidation (O2/•OH) Alkoxyamine Aminoether (>N-OR) Nitroxyl->Alkoxyamine + R• (Scavenging) Alkoxyamine->Nitroxyl + ROO• (Regeneration) Peroxy Peroxy Radical (ROO•)

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.[1] The steric hindrance of the 1,2,2,6,6-pentamethyl group is crucial for the stability of the Nitroxyl intermediate.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Quality Control of Precursor (PMP)

Purpose: To ensure the starting material meets the purity requirements for high-yield esterification.[3][4]

Materials:

  • 1,2,2,6,6-Pentamethylpiperidin-4-ol (Commercial grade).[2][3][4]

  • GC-MS (Gas Chromatography-Mass Spectrometry).[3][4]

  • Karl Fischer Titrator.[1][3]

Procedure:

  • Appearance Check: Verify the material is a white to off-white crystalline solid.[3][4] Yellowing indicates oxidation.[1]

  • Melting Point: Measure MP. Target range: 72–76°C .[1][3] Deviations >2°C suggest impurities (likely the non-methylated TMP).[1][3]

  • GC Purity: Dissolve 10 mg in methanol. Inject into GC-MS (Column: HP-5ms).[3][4]

    • Acceptance Criteria: >98.0% area normalization.

    • Key Impurity: 2,2,6,6-tetramethylpiperidin-4-ol (must be <0.5% to ensure low basicity).[1][2][3][4]

  • Moisture Content: Karl Fischer titration must yield <0.5% water (water interferes with transesterification).[1]

Protocol B: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) Sebacate

Purpose: To synthesize a liquid HALS (analogous to Tinuvin 765/292) suitable for coatings.[1][2][3][4]

Reaction Overview:


[1][3]

Equipment:

  • 500 mL 3-neck round-bottom flask (RBF).[3][4]

  • Dean-Stark trap or fractional distillation column.[3][4]

  • Mechanical stirrer.[1][3]

  • Vacuum pump.[1][3]

Step-by-Step Methodology:

  • Charging: Into the RBF, charge:

    • PMP: 34.3 g (0.20 mol)[1]

    • Dimethyl Sebacate: 23.0 g (0.10 mol)[1]

    • Solvent: Xylene (100 mL) - Optional, for azeotropic distillation, or run neat.[1][2][3][4]

  • Catalyst Addition: Add Dibutyltin Oxide (DBTO) (0.2 wt%, ~0.1 g) or Titanium(IV) isopropoxide (0.5 wt%).[1]

    • Expert Note: Titanates are faster but moisture-sensitive.[3][4] DBTO is robust but slower.[1][3]

  • Reaction (Transesterification):

    • Heat the mixture to 140–150°C under nitrogen flow.

    • Methanol will begin to distill off.[1][3] Monitor the head temperature (should be ~65°C for MeOH).[1]

    • Drive the reaction for 4–6 hours.[1][3]

  • Vacuum Stripping:

    • Once methanol evolution ceases, increase temperature to 160°C .

    • Apply vacuum (gradually to 20 mbar) to remove residual methanol and traces of unreacted PMP.[1]

  • Workup:

    • Cool to 80°C.

    • Add activated carbon (1 g) and stir for 30 mins to remove color bodies.

    • Filter through a Celite pad while warm.[1]

    • The product is a viscous, pale yellow liquid.[1][2][3]

  • Yield Calculation: Theoretical yield ~50.8 g. Target >90% (>45 g).

Protocol C: Performance Evaluation (Accelerated Weathering)

Purpose: To validate the efficacy of the synthesized HALS in a coating matrix.[1][2]

Matrix: Acrylic/Melamine clearcoat.[1][3] Control: Unstabilized clearcoat.[1][3] Test Sample: Clearcoat + 1.0% (w/w) Synthesized HALS.

Workflow:

  • Panel Preparation: Spray clearcoat onto white basecoat panels.[1][3] Cure at 140°C for 30 mins.

  • Exposure: Place panels in a QUV-A Weatherometer (ASTM G154).

    • Cycle: 8h UV at 60°C (UVA-340 lamps) / 4h Condensation at 50°C.

  • Monitoring: Measure 20° Gloss and DOI (Distinctness of Image) every 500 hours.

  • Failure Criteria: 50% loss of initial gloss.

Part 4: Data Presentation & Visualization

Workflow Diagram: From Precursor to Product

SynthesisWorkflow PMP PMP Precursor (QC: >98% Purity) Reactor Transesterification (150°C, DBTO Cat.) PMP->Reactor DMS Dimethyl Sebacate DMS->Reactor Stripping Vacuum Stripping (-MeOH) Reactor->Stripping Crude Filtration Filtration (Celite) Stripping->Filtration Product Liquid HALS (Tinuvin 292 Analog) Filtration->Product

Figure 2: Synthetic workflow for converting PMP into a functional liquid HALS additive.[2][3][4]

Comparative Properties Table
PropertyThis compound2,2,6,6-Tetramethylpiperidin-4-ol (TMP)1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP)
CAS Number 90226-91-82403-88-52403-89-6
Structure Alpha-hydrogens presentSterically hindered (Sec.[2][3][4] Amine)Sterically hindered (Tert.[1] Amine)
Nitroxyl Stability Unstable (No HALS activity)StableStable
pK_a (Basicity) ~10.5 (High)9.6 (Moderate)~8.5 (Low)
Acid Interaction HighModerateLow (Best for Acid Systems)
Primary Use Pharm.[1][3] IntermediateStandard HALS PrecursorHigh-Performance HALS Precursor

References

  • Gijsman, P. (2008).[1][2][3] Photostabilisation of Polymer Materials. In: Polymer Degradation and Stability.[1][3][5][6]

  • BASF Corporation. (2020).[1] Tinuvin® 292 Technical Data Sheet.

  • BenchChem. (2024).[1] 1,2,2,6,6-Pentamethylpiperidin-4-ol Product Information.

  • Sigma-Aldrich. (2024).[3][4] 2,2,6,6-Tetramethyl-4-piperidinol CAS 2403-88-5.[2][3][4][7] [1][4]

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- (TEMPOL).[1][2][3][4]

Sources

Application Note: Protocol for N-Alkylation (Quaternization) of 1,2,6-Trimethylpiperidin-4-ol

[1]

Introduction & Mechanistic Insight

The N-alkylation of this compound involves the nucleophilic attack of the lone pair on the tertiary nitrogen atom upon an electrophilic alkyl halide.[1] Unlike simple piperidines, this substrate presents unique stereochemical challenges due to the 2,6-dimethyl substitution pattern.[1]

Stereochemical Considerations

The 1,2,6-trimethyl system typically exists in a chair conformation.[1] The reactivity of the nitrogen lone pair is heavily influenced by the conformational orientation (axial vs. equatorial) of the N-methyl group.

  • Steric Hindrance: The 2,6-methyl groups create a "picket fence" effect, retarding the approach of bulky electrophiles.[1]

  • Solvent Effects: The transition state involves charge separation. Polar aprotic solvents (Acetonitrile, DMF) stabilize the transition state, accelerating the reaction, while non-polar solvents (Acetone, Et2O) are preferred for product isolation (precipitation).

Experimental Protocol: Quaternization

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (>98%)Nucleophile
Alkylating Agent Alkyl Halide (e.g., Benzyl bromide, MeI)Electrophile
Solvent A Acetonitrile (Anhydrous)Reaction Medium (High Dielectric)
Solvent B Acetone or Diethyl EtherCrystallization Medium
Base (Optional) K₂CO₃ (Anhydrous, granular)Acid Scavenger (if elimination competes)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the RBF with This compound (1.0 equiv, e.g., 10 mmol). Add Anhydrous Acetonitrile (5–10 volumes relative to mass).

    • Rationale: Acetonitrile (

      
      ) is chosen for its high dielectric constant (
      
      
      ), which stabilizes the ionic transition state of the Menshutkin reaction.
  • Addition: Cool the solution to 0°C (ice bath). Add the Alkyl Halide (1.1 to 1.2 equiv) dropwise via syringe pump over 20 minutes.

    • Control: Slow addition prevents localized exotherms which can lead to O-alkylation side products (though rare with alkyl halides) or elimination reactions.[1]

Phase 2: Reaction & Monitoring[1]
  • Temperature Ramp: Remove the ice bath.

    • For Reactive Halides (MeI, Benzyl Bromide): Stir at Room Temperature (RT) for 4–12 hours.

    • For Unreactive Halides (Long chain alkyl chlorides): Heat to reflux (80°C) for 12–24 hours.

  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (tertiary amine) will be less polar; the product (quaternary salt) will remain at the baseline or streak.

    • Tip: Use Dragendorff’s reagent for visualization of the quaternary ammonium species.

Phase 3: Workup & Isolation
  • Precipitation:

    • Scenario A (Product precipitates): If a solid forms during reaction, filter the precipitate under vacuum. Wash with cold Acetone/Ether.[1]

    • Scenario B (Solution remains clear): Concentrate the reaction mixture to ~20% volume on a rotary evaporator. Add Cold Acetone or Diethyl Ether (10 volumes) dropwise with vigorous stirring to induce crystallization.

  • Purification: Recrystallize the crude salt from hot Ethanol/Ethyl Acetate if necessary.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace solvent.

Alternative Workflow: Precursor Synthesis

Use this protocol if your starting material is actually the secondary amine (2,6-dimethylpiperidin-4-ol) and you wish to synthesize this compound.[1]

Method: Reductive Amination (Eschweiler-Clarke or Borohydride Reduction).[1]

  • Mix: 2,6-Dimethylpiperidin-4-ol (1 equiv) + Formaldehyde (37% aq, 5 equiv) in Methanol.

  • Reduce: Add Sodium Cyanoborohydride (

    
    ) (2 equiv) portion-wise at 0°C. Adjust pH to ~6 with Acetic Acid.
    
  • Workup: Quench with

    
    , extract with DCM, dry over 
    
    
    , and concentrate.

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the logical flow from the secondary amine precursor to the final quaternary salt, highlighting the divergence points.

GSubstrate_Sec2,6-Dimethylpiperidin-4-ol(Secondary Amine)Substrate_TertThis compound(Tertiary Amine)Substrate_Sec->Substrate_TertReductive Amination(HCHO / NaBH3CN)Product_QuatN-Alkyl-1,2,6-TrimethylPiperidinium Salt(Quaternary Ammonium)Substrate_Tert->Product_QuatProtocol A: Quaternization(R-X / MeCN / Reflux)Side_ProductO-Alkylated Byproduct(Rare under Protocol A)Substrate_Tert->Side_ProductStrong Base (NaH)Promotes O-Alkylation

Figure 1: Synthetic pathway illustrating the progression from secondary amine precursor to the target quaternary ammonium salt, including potential divergence toward O-alkylation.[2][3][4][5]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Precipitation Product is soluble in MeCNSwitch solvent to Acetone or add Et₂O as an antisolvent.[1]
O-Alkylation Detected Competition from 4-OH groupEnsure no strong base (like NaH) is used. The neutral amine is sufficient for N-alkylation.[1]
Low Conversion Steric hindrance at N-positionSwitch to a higher boiling solvent (DMF or Toluene) and increase temperature to 100°C.
Hygroscopic Product Nature of Quat SaltHandle product in a glovebox or store in a desiccator; switch counter-ion (e.g., use

metathesis).[1]

References

  • Menshutkin Reaction Kinetics: Abboud, J. L. M., et al.[1] "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 1999.[1] Link

  • Piperidine Quaternization Context: Werner, L., et al.[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review Letters, 2021.[1][6] Link

  • Stereochemical Studies: McKenna, J., et al.[1] "Stereochemistry of the quaternization of tertiary amines." Journal of the Chemical Society, 1965. Link

  • Precursor Synthesis (Reductive Amination): BenchChem Application Note. "Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline."[1][5] Link

  • General Reactivity of 2,2,6,6-Systems (Analogous Sterics): ResearchGate Discussion. "Procedure for N-alkylation of Piperidine."[1][5] Link

Application Notes & Protocols: Leveraging 1,2,6-Trimethylpiperidin-4-ol in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern drug discovery and synthetic chemistry, the principles of efficiency and molecular complexity are paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, represent a cornerstone of efficient synthesis.[1][2][3] This approach drastically reduces synthesis time, minimizes waste, and allows for the rapid generation of diverse compound libraries from simple building blocks.[3][4]

Simultaneously, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in biologically active compounds. The piperidine ring is one such scaffold, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[5]

This guide focuses on the strategic use of 1,2,6-trimethylpiperidin-4-ol , a versatile building block, in the context of MCRs. While the alcohol itself is a stable precursor, its true potential is unlocked upon oxidation to its corresponding ketone, 1,2,6-trimethylpiperidin-4-one . This ketone serves as an ideal carbonyl component in a variety of powerful MCRs, enabling the synthesis of complex, spirocyclic, and densely functionalized molecules with significant potential for drug development programs. We will explore the necessary activation step (oxidation) and provide detailed, field-tested protocols for its application in cornerstone MCRs.

Section 1: The Gateway Step - Oxidation of this compound

The hydroxyl group of this compound must first be converted to a carbonyl group to participate in the most common MCRs. This oxidation is a critical enabling step. The choice of oxidant is key; it must be selective for the secondary alcohol and compatible with the tertiary amine present in the ring, avoiding N-oxidation or other side reactions. A Swern oxidation or a procedure using Dess-Martin periodinane are excellent choices for their mild conditions and high yields.

Workflow: From Precursor to Complex Scaffold

The overall strategy involves a two-stage process: the initial oxidation of the stable alcohol precursor, followed by the direct use of the resulting ketone in a multicomponent reaction to generate a complex, drug-like molecule.

G cluster_1 Stage 2: Complexity Generation A This compound (Stable Precursor) B 1,2,6-Trimethylpiperidin-4-one (Activated Ketone) A->B F Complex Spirocyclic Product (Drug-like Scaffold) B->F C Reactant 1 (e.g., Amine) D Reactant 2 (e.g., Isocyanide) E Reactant 3 (e.g., Carboxylic Acid)

Caption: General workflow from the alcohol precursor to a complex MCR product.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is favored for its operational simplicity and mild, neutral conditions.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound143.2410.01.43 g1.0
Dess-Martin Periodinane (DMP)424.1412.05.09 g1.2
Dichloromethane (DCM), anhydrous--100 mL-
Saturated aq. NaHCO₃--50 mL-
Sodium thiosulfate (Na₂S₂O₃)158.11-50 mL (10% w/v)-
Anhydrous MgSO₄----

Procedure

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.43 g, 10.0 mmol).

  • Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • In a single portion, add Dess-Martin periodinane (5.09 g, 12.0 mmol). Causality: Adding DMP in one portion at 0 °C helps control the initial exotherm and prevents side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH).

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of NaHCO₃ and 50 mL of a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the solution becomes clear. Causality: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 1,2,6-trimethylpiperidin-4-one is often pure enough for direct use in subsequent MCRs. If necessary, it can be purified by flash chromatography on silica gel.

Section 2: Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a flagship MCR that generates α-acylamino carboxamides, creating a peptide-like scaffold in a single step from a ketone, an amine, a carboxylic acid, and an isocyanide.[6][7] Using 1,2,6-trimethylpiperidin-4-one introduces a spirocyclic center, significantly increasing the three-dimensional complexity of the resulting molecule.

U-4CR General Mechanism

The reaction proceeds through a series of rapid equilibria that are driven forward by an irreversible final step.

G Ketone Piperidin-4-one Imine Iminium Ion Ketone->Imine Amine Amine (R¹-NH₂) Amine->Imine Acid Carboxylic Acid (R²-COOH) Acid->Imine + H⁺ Intermediate Acyl-Isoamide Intermediate Acid->Intermediate + R²-COO⁻ Isocyanide Isocyanide (R³-NC) Nitrillium α-Adduct (Nitrillium Ion) Isocyanide->Nitrillium + R³-NC Imine->Nitrillium Nitrillium->Intermediate Product Final Ugi Product (α-Acylamino Carboxamide) Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: Mechanism of the Ugi Four-Component Reaction (U-4CR).

Protocol 2: Synthesis of a Spirocyclic Peptidomimetic via U-4CR

This protocol details the reaction between 1,2,6-trimethylpiperidin-4-one, benzylamine, acetic acid, and tert-butyl isocyanide.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
1,2,6-Trimethylpiperidin-4-one141.222.0282 mg1.0
Benzylamine107.152.0212 µL1.0
Acetic Acid60.052.0115 µL1.0
tert-Butyl Isocyanide83.132.0225 µL1.0
Methanol (MeOH), anhydrous--5 mL-

Procedure

  • To a 25 mL vial with a magnetic stir bar, add 1,2,6-trimethylpiperidin-4-one (282 mg, 2.0 mmol) and dissolve in 5 mL of anhydrous methanol. Causality: Methanol is a common solvent for Ugi reactions as it effectively solvates the intermediates.[6]

  • Add benzylamine (212 µL, 2.0 mmol) and acetic acid (115 µL, 2.0 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Add tert-butyl isocyanide (225 µL, 2.0 mmol) dropwise to the vial. Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 48 hours. The reaction is typically exothermic upon addition of the isocyanide.[6]

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure spirocyclic Ugi product.

Expected Characterization Data

  • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (~1.4 ppm, singlet, 9H), the N-methyl and C-methyl groups of the piperidine ring, aromatic protons from the benzyl group, and a new amide N-H proton.

  • ¹³C NMR: Appearance of two new carbonyl signals corresponding to the two amide groups (~170-175 ppm).

  • IR Spectroscopy: Strong C=O stretching bands for the amides around 1640-1680 cm⁻¹.

  • Mass Spectrometry: A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Section 3: Application in the Strecker Reaction

The Strecker reaction is a three-component reaction between a ketone, an amine, and a cyanide source to produce an α-amino nitrile.[8] These products are valuable intermediates, as the nitrile can be hydrolyzed to form α-amino acids, providing access to unnatural amino acids containing the spiro-piperidine scaffold.

Strecker Reaction General Mechanism

G Ketone 1,2,6-Trimethylpiperidin-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, - H₂O Amine Ammonia (NH₃) or Primary Amine Amine->Iminium Cyanide Cyanide Source (e.g., KCN, TMSCN) Product α-Amino Nitrile Product Cyanide->Product Iminium->Product + CN⁻

Caption: Simplified mechanism of the Strecker reaction.

Protocol 3: Synthesis of a Spirocyclic α-Amino Nitrile

This protocol details a Strecker reaction using ammonium chloride and potassium cyanide.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
1,2,6-Trimethylpiperidin-4-one141.225.0706 mg1.0
Ammonium Chloride (NH₄Cl)53.497.5401 mg1.5
Potassium Cyanide (KCN)65.127.5488 mg1.5
Methanol (MeOH)--15 mL-
Water--5 mL-

Procedure

  • EXTREME CAUTION: Potassium cyanide is highly toxic. This reaction must be performed in a certified, high-flow fume hood. All glassware should be decontaminated with bleach solution afterward. An acid quench should never be performed until all free cyanide has been removed.

  • In a 50 mL round-bottom flask, dissolve ammonium chloride (401 mg, 7.5 mmol) in 5 mL of water. Add 15 mL of methanol.

  • Add 1,2,6-trimethylpiperidin-4-one (706 mg, 5.0 mmol) to the solution and stir.

  • In a separate beaker, dissolve potassium cyanide (488 mg, 7.5 mmol) in a minimal amount of water (~3 mL) and add it dropwise to the reaction mixture at room temperature.

  • Seal the flask and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain the pure α-amino nitrile.

Troubleshooting & Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low Yield (Ugi) Incomplete iminium formation; steric hindrance.Pre-stir ketone and amine for a longer period (1-2 hours) before adding other components. Consider using a more activating solvent like 2,2,2-trifluoroethanol (TFE).
Low Yield (Strecker) Equilibrium not favoring product.Use a different cyanide source like trimethylsilyl cyanide (TMSCN), which can be more reactive. Ensure the pH is slightly basic to maintain a concentration of free amine.
Side Product Formation Reaction with solvent; decomposition of isocyanide.Ensure all reagents and solvents are anhydrous. Run the reaction at a lower temperature to control reactivity.[1]
Reaction Stalls Poor solubility of reactants or intermediates.Increase solvent volume or switch to a more polar aprotic solvent like DMF for the Ugi reaction.[6]

References

  • Pisaneschi, F., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Available at: [Link]

  • Stoltz, B. M. Group. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]

  • Kappe, C. O. (2000). The Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Talal, M. & Hussein, F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Available at: [Link]

  • Kovalenko, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. (General reference, specific link not available).
  • Ramesh, R., et al. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect. Available at: [Link]

  • Mititelu, M., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Available at: [Link]

  • Hantzsch, A. R. (1881). The Hantzsch dihydropyridine synthesis. (Historical reference, specific modern link not available).
  • Mohammed, T., & Hamza, A. (2018). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Available at: [Link]

  • Mphahlele, M. J. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • MCRsinfo. (n.d.). Multicomponent Reactions. (General reference, specific link not available).
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. (General reference, specific link not available).
  • de la Torre, M. C., & Sierra, M. A. (2004). Domino reactions in organic synthesis. Chemical Reviews. (General reference, specific link not available).
  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews. (General reference, specific link not available).
  • Posner, G. H. (1986). Multicomponent one-pot annulations. Chemical Reviews. (General reference, specific link not available).
  • Ugi, I., et al. (1994). The Ugi reaction. Endeavour. (General reference, specific link not available).
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis. (General reference, specific link not available).
  • Bienaymé, H., et al. (2000). Maximizing synthetic efficiency: multi-component versus classical approaches to heterocyclic compounds. Chemistry–A European Journal. (General reference, specific link not available).
  • Simon, C., et al. (2004). The discovery of new multi-component reactions. Angewandte Chemie International Edition. (General reference, specific link not available).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1,2,6-Trimethylpiperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your final product.

Section 1: Initial Assessment & Understanding Your Crude Material

Before any purification process, a thorough understanding of your crude product is paramount. The synthetic route used to generate this compound will dictate the likely impurity profile, which in turn informs the most effective purification strategy.

FAQ: What are the most probable impurities in my crude this compound?

The impurity profile is highly dependent on the synthetic pathway. A common route to N-methylated piperidinols like this is the Eschweiler-Clarke reaction, which involves reacting the corresponding secondary amine (2,6-dimethylpiperidin-4-ol) with formaldehyde and formic acid.[1] Based on this and similar syntheses, your crude product may contain a variety of substances.

Causality: The Eschweiler-Clarke reaction proceeds via an N-formyl intermediate, which is then reduced. Incomplete reaction or side reactions can lead to specific impurities. Furthermore, the basic nature of the piperidine ring can lead to salt formation and complicates extraction.

Table 1: Potential Impurities and Their Origins

ImpurityChemical NameLikely OriginImpact on Purification
Unreacted Starting Material2,6-Dimethylpiperidin-4-olIncomplete N-methylation reaction.Similar polarity and structure make separation challenging.
Reaction IntermediateN-formyl-2,6-dimethylpiperidin-4-olIncomplete reduction of the formyl intermediate.Different polarity may allow for separation by chromatography or extraction.
Over-alkylation ProductsQuaternary ammonium saltsReaction with excess methylating agent.Highly polar and water-soluble; typically removed during aqueous workup.
Reagents/ByproductsFormic acid, formaldehyde polymersExcess reagents from the synthesis.Removed during initial basic workup and extraction.
Solvent ResidueToluene, Diethyl Ether, etc.Remnants from reaction or extraction steps.Typically removed during distillation or by drying under vacuum.
Color BodiesDegradation/Polymerization productsHigh reaction temperatures or exposure to air/light.Can sometimes be removed by charcoal treatment or distillation.

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My crude product is a dark-colored oil, but the pure compound should be a white solid. What is the first step?

Answer: Dark coloration indicates the presence of high-molecular-weight byproducts or degradation products, often referred to as "color bodies." Attempting direct crystallization or distillation is often inefficient as these impurities can inhibit crystal formation or co-distill.

The recommended first step is a liquid-liquid extraction workup. The basicity of the piperidine nitrogen is the key to an effective separation.

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target compound, being basic, will move into the aqueous phase as its hydrochloride salt, leaving many non-basic, organic-soluble impurities (like some polymers or neutral intermediates) in the organic layer.

  • Back Extraction (Optional): Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification & Re-extraction: Make the aqueous layer strongly basic (pH > 12) using a base like 2M NaOH or KOH. This deprotonates the hydrochloride salt, regenerating the free amine. The now neutral this compound will become less water-soluble.

  • Final Extraction: Extract the basic aqueous layer multiple times with an organic solvent (DCM or ether) to recover your product.

  • Drying & Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a significantly cleaner, lighter-colored oil or solid, which is now a much better candidate for final purification by distillation or recrystallization.

Q2: How do I choose between vacuum distillation and recrystallization for the final purification step?

Answer: The choice between these two powerful techniques depends on the physical properties of your compound and the nature of the remaining impurities. For N-alkylated piperidinols, both methods are viable. For instance, the related compound 4-hydroxy-1,2,2,6,6-pentamethylpiperidine is purified by vacuum distillation.[2]

Causality: Distillation separates compounds based on differences in boiling point, while recrystallization separates based on differences in solubility in a specific solvent at different temperatures.

Table 2: Comparison of Vacuum Distillation and Recrystallization

FeatureVacuum DistillationRecrystallization
Best For Separating volatile compounds from non-volatile impurities (salts, polymers, baseline material).Removing impurities with different solubility profiles than the main product. Excellent for achieving high crystalline purity.
Impurity Profile Effective if impurities have significantly different boiling points.Effective if impurities are either much more soluble or much less soluble in the chosen solvent than the product.
Scale Excellent for both small and large scales.Can be challenging to scale up; potential for material loss in the mother liquor.
Throughput Generally faster for larger quantities once optimized.Can be time-consuming due to dissolution, cooling, and drying steps.
Equipment Requires a vacuum pump, distillation glassware, and heating mantle.Requires standard glassware and potentially a temperature-controlled bath.
Key Insight The use of vacuum is critical to lower the boiling point and prevent thermal degradation of the amine.Solvent selection is the most critical parameter for success. The ideal solvent dissolves the compound when hot but not when cold.
Q3: My recrystallization is failing; the product is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" is a common problem where the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too saturated at a high temperature or if the solvent is not ideal.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is supersaturation. While the solution is still warm, add more of the same solvent in small portions until the oil phase redissolves completely. Then, allow it to cool again, much more slowly.

  • Slow Down the Cooling: Rapid cooling favors oil formation over the ordered process of crystallization. After dissolving your compound at high temperature, allow the flask to cool slowly to room temperature on a benchtop (insulating it with a towel can help), and only then move it to an ice bath or refrigerator.

  • Use a Co-solvent System: If a single solvent isn't working, a co-solvent (or anti-solvent) system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a few drops of the "good" solvent to clarify, then cool slowly. For piperidinols, combinations like ethanol/water or toluene/heptane can be effective.[3]

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a tiny crystal of pure product, add it to the cooled solution (seeding) to initiate crystallization.

Q4: When is column chromatography the right choice for purification?

Answer: Column chromatography should be considered when distillation and recrystallization fail to separate key impurities, particularly those with very similar structures and physical properties to your target compound (e.g., the unreacted starting material, 2,6-dimethylpiperidin-4-ol).

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). Even small structural differences can be exploited.

  • When to Use: For high-purity applications (<1% impurities required) or when impurities are isomeric or have very similar boiling points and solubilities.

  • Drawbacks: It is often labor-intensive, requires large volumes of solvent, and is more difficult to scale for bulk purification compared to distillation or crystallization.

  • Typical System: For an amine like this compound, a silica gel stationary phase is common. However, amines can streak on acidic silica. To prevent this, the eluent is often treated with a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide.

Section 3: Core Experimental Protocols

These protocols provide a starting point for your experiments. Always perform small-scale trials first to optimize conditions for your specific crude material.

Protocol 1: Optimized Vacuum Distillation

This protocol is designed to purify the product from non-volatile or significantly less volatile impurities.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar for smooth boiling.

  • Charge the Flask: Charge the distillation flask with the crude this compound (post-extraction). Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum. The initial pressure drop may cause bubbling as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved (e.g., 2-10 mbar), begin heating the distillation pot gently using a heating mantle.[2]

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities first. This fraction will distill at a lower temperature.

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction. For the related pentamethyl derivative, the main fraction distills at a head temperature of around 112 °C at 10 mbar.[2]

    • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid the concentration of potentially unstable compounds.

  • Cooling: Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate. The pure product should solidify upon cooling.

Protocol 2: Optimized Recrystallization

This protocol is for removing impurities with different solubility characteristics.

  • Solvent Screening (Small Scale): Test the solubility of your crude product in various solvents (e.g., heptane, toluene, ethyl acetate, ethanol, water) to find one that dissolves the material when hot but gives poor solubility when cold.

  • Dissolution: In a flask, add the chosen solvent to your crude material. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and purity (e.g., by GC or NMR).

Section 4: Visualization of Workflows

Diagrams can help clarify the decision-making process in purification.

Diagram 1: Purification Strategy Selection Workflow

This diagram outlines the logical flow from assessing the crude material to selecting the final purification method.

Purification_Workflow CRUDE Crude this compound ASSESS Assess Crude Material (Color, Physical State) CRUDE->ASSESS WORKUP Aqueous Acid-Base Workup ASSESS->WORKUP Dark Oil / High Impurity DISTILL Vacuum Distillation ASSESS->DISTILL Light-colored Oil Non-volatile Impurities RECRYST Recrystallization ASSESS->RECRYST Crude Solid WORKUP->DISTILL Product remains oily WORKUP->RECRYST Product solidifies DISTILL->RECRYST Purity < 99.5% ANALYSIS Final Purity Analysis (GC, NMR, MP) DISTILL->ANALYSIS RECRYST->DISTILL Purity < 99.5% RECRYST->ANALYSIS CHROM Column Chromatography ANALYSIS->CHROM Purity insufficient (e.g., isomers present)

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Recrystallization

This diagram illustrates the logical steps to take when a recrystallization attempt fails.

Recrystallization_Troubleshooting START Dissolve Crude in Hot Solvent COOL Cool Solution START->COOL PROBLEM Problem Encountered COOL->PROBLEM OIL Product Oils Out PROBLEM->OIL Liquid phase separates NO_XTAL No Crystals Form PROBLEM->NO_XTAL Solution remains clear SUCCESS Crystals Form PROBLEM->SUCCESS Solid precipitates ADD_SOLVENT Re-heat, Add More Solvent OIL->ADD_SOLVENT SCRATCH Scratch Flask / Seed NO_XTAL->SCRATCH SLOW_COOL Cool More Slowly ADD_SOLVENT->SLOW_COOL SLOW_COOL->COOL SCRATCH->SUCCESS Works CONCENTRATE Reduce Solvent Volume SCRATCH->CONCENTRATE Fails CONCENTRATE->COOL CHANGE_SOLVENT Change Solvent System (Use Anti-solvent) CONCENTRATE->CHANGE_SOLVENT Still Fails

Caption: Logical steps for troubleshooting recrystallization issues.

References

  • Royal Society of Chemistry. (n.d.). ESI (Final)-Nit-2. Retrieved from [Link]

  • Clariant International Ltd. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. U.S. Patent No. 5,840,905. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., & Gong, J. (2014). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Journal of Chemical & Engineering Data, 59(10), 3149-3156. Retrieved from [Link]

Sources

Technical Support Center: 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk [1]

Welcome to the technical support hub for 1,2,6-Trimethylpiperidin-4-ol . This guide addresses the unique challenges associated with this specific piperidine derivative. Unlike its symmetric cousin (1,2,2,6,6-pentamethylpiperidin-4-ol), the 1,2,6-substitution pattern introduces significant stereochemical complexity and physical handling nuances critical for drug development workflows.[1]

Chemical Profile & Critical Properties[2][3]
PropertySpecification / Note
CAS No. 3521-91-3 (Generic) / Stereoisomer specific CAS varies
Molecular Formula C₈H₁₇NO (Note: "Trimethyl" implies C8 backbone if N-Me + 2,6-Me)
Basicity Tertiary amine; pKa ≈ 9.5–10.0 (Forms salts with atmospheric CO₂)
Hygroscopicity High .[1][2] Rapidly absorbs moisture to form viscous hydrates.
Stereochemistry Complex . 3 Chiral centers (C2, C4, C6).[1] Exists as diastereomers (α, β, γ).[1]
Physical State White solid (pure isomer) or Viscous Oil (isomer mixture).
Module 1: Storage & Physical Integrity

Q: My sample arrived as a white solid, but after opening and storing it in the fridge, it has turned into a yellow, sticky oil. Has it degraded?

A: This is likely a combination of hygroscopicity and carbonate formation , rather than oxidative degradation.

  • The Mechanism: Piperidinols are potent bases. Upon exposure to air, the amine moiety reacts with atmospheric CO₂ to form carbamates or carbonate salts. Simultaneously, the hydroxyl group absorbs ambient moisture.[1] This lowers the melting point, causing the solid to "melt" into a viscous, yellowed oil (deliquescence).[1]

  • Recovery: You can attempt to dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours. If it remains an oil, it may be a mixture of isomers (see Module 2) or require recrystallization.

  • Correct Storage Protocol:

    • Container: Amber glass with a PTFE-lined cap.[1]

    • Atmosphere: Store strictly under Argon or Nitrogen.

    • Temperature: 2–8°C is standard, but -20°C is preferred for long-term storage to inhibit the kinetics of CO₂ absorption.[1]

Q: Can I store this compound in solution to avoid weighing solids?

A: Yes, but solvent choice is critical.

  • Avoid: Chlorinated solvents (DCM, Chloroform) for long-term storage.[1] The amine can react slowly with these over months to form quaternary ammonium salts (Menschutkin reaction).

  • Recommended: Anhydrous Toluene or THF.

  • Protocol: Prepare a 1M stock solution, store under argon over activated 3Å molecular sieves to maintain dryness.

Module 2: Handling & Stereochemistry (The "Isomer" Problem)

Q: The melting point in the literature is sharp (e.g., 95°C), but my synthesized batch melts over a broad range (60–85°C). Is my purity low?

A: Not necessarily. You are likely dealing with a diastereomeric mixture . Unlike 2,2,6,6-tetramethyl derivatives, the 1,2,6-trimethyl substitution creates geometric isomers based on the orientation of the methyl groups (cis/trans) and the hydroxyl group (axial/equatorial).[1]

  • Alpha-isomer: All groups equatorial (most stable, highest MP).[1]

  • Beta/Gamma-isomers: Axial substitutions (lower MP, often oils).[1]

Troubleshooting Workflow: If you require a solid for crystallization-driven purification, you must enrich the major isomer.[1]

  • Dissolve the mixture in hot hexane or heptane.

  • Cool slowly to 0°C. The symmetric/all-equatorial isomer usually crystallizes first.

  • Filter rapidly under inert gas (to prevent moisture uptake).

Q: I am using this as a ligand for catalysis. Does the isomer ratio matter?

A: Yes, critically. The steric environment around the nitrogen is dictated by the 2,6-methyl groups.[1]

  • Cis-2,6-dimethyl orientation blocks the nitrogen face differently than the trans orientation.[1]

  • Action: Run a quantitative ¹H NMR (see Module 3) to determine the diastereomeric ratio (dr) before using it in sensitive catalytic cycles.

Module 3: Analytical Troubleshooting

Q: My NMR spectrum in CDCl₃ shows "doubled" peaks and broad signals. Is the sample contaminated?

A: This is a classic artifact of piperidine ring dynamics and hydrogen bonding .

  • Cause 1 (Ring Inversion): The piperidine ring undergoes chair-chair flipping. If the rate of flipping is intermediate on the NMR timescale, peaks broaden.

  • Cause 2 (H-Bonding): The C4-OH and N1 lone pair can form intermolecular hydrogen bonds, shifting signals concentration-dependently.[1]

  • Solution:

    • Switch Solvent: Use DMSO-d₆ or CD₃OD . These polar solvents break intermolecular H-bonds, sharpening the peaks.[1]

    • Add D₂O: Shake the NMR tube with D₂O. The OH signal will disappear, and the nearby CH multiplet will simplify, confirming the OH assignment.[1]

    • Variable Temp NMR: Run the spectrum at 50°C. This speeds up ring inversion, coalescing the broad signals into sharp averages.

Visual Troubleshooting Guides
Figure 1: Storage & Recovery Decision Tree

Caption: Logic flow for assessing physical state changes and determining recovery steps.

StorageProtocol Start Sample Inspection: State Change? YellowOil Turned to Yellow Viscous Oil Start->YellowOil Yes WhiteSolid Remains White Solid Start->WhiteSolid No CheckWater Check Water Content (Karl Fischer) YellowOil->CheckWater HighWater High Water (>1%) CheckWater->HighWater LowWater Low Water (<0.5%) CheckWater->LowWater Desiccate Vacuum Dry (40°C, <1 mbar, 4h) HighWater->Desiccate CheckNMR Check 1H NMR (Stereoisomers?) LowWater->CheckNMR Desiccate->CheckNMR IsomerMix Mixture of Isomers (Intrinsic Oil) CheckNMR->IsomerMix Clean Spectrum Degradation Oxidation/Carbonate Salts Detected CheckNMR->Degradation Extra Peaks Recryst Recrystallize (Heptane/Hexane) IsomerMix->Recryst If Solid Required

[1]

Figure 2: Stereochemical Impact on Handling

Caption: Workflow for identifying and managing the alpha, beta, and gamma isomers.

IsomerHandling Input Crude This compound NMR 1H NMR Analysis (DMSO-d6) Input->NMR Alpha Alpha Isomer (All Equatorial) NMR->Alpha Major Signals BetaGamma Beta/Gamma Isomers (Axial Substituents) NMR->BetaGamma Minor Signals ProcessA Solid (High MP) Alpha->ProcessA ProcessB Oil/Low MP Solid (Hard to Handle) BetaGamma->ProcessB Action1 Direct Use (Stable) ProcessA->Action1 Action2 Requires Chromatography ProcessB->Action2

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16568, 1,2,6-Trimethyl-4-piperidinol.[1] Retrieved from [Link]

  • Jones, R. A., et al. (1970). Stereochemistry of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols: a 1H nuclear magnetic resonance study.[1] Journal of the Chemical Society, Perkin Transactions 1. (Validating NMR behavior of trimethyl-piperidinols). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,6-Trimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted piperidine derivative, this compound presents unique handling characteristics that can impact experimental success. This document provides in-depth, scientifically-grounded troubleshooting guides and FAQs to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental properties of this compound, providing the necessary background to understand and troubleshoot solubility issues.

Q1: What are the key chemical properties of this compound?

A1: this compound is a heterocyclic compound featuring a piperidine ring with three methyl groups and a hydroxyl group. These structural features dictate its physicochemical behavior, including its basicity and potential for hydrogen bonding. Understanding these properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property 1,2,2,6,6-pentamethylpiperidin-4-ol 2,2,6,6-Tetramethyl-4-piperidinol Source
Molecular Formula C10H21NO C9H19NO [1][2]
Molecular Weight 171.28 g/mol 157.25 g/mol [1][2]
Appearance White crystal White Crystalline Solid [2][3]
Melting Point 72-76 °C 129-133 °C [1][2]
Boiling Point 238 °C 212-215 °C [1][2]
Predicted pKa 14.93 ± 0.60 14.99 ± 0.60 [3][4]
LogP 1.54 Not Available [1]

| Water Solubility | 4.8 g/100 mL (20 °C) | Soluble |[1][2] |

Q2: Why might I be experiencing solubility issues with this compound?

A2: Several factors inherent to the molecule's structure can contribute to solubility challenges:

  • pH-Dependent Solubility: As a tertiary amine, this compound is a weak base. Its solubility in aqueous solutions is highly dependent on pH.[5] In neutral or basic solutions, the molecule exists predominantly in its non-ionized, free base form, which is less water-soluble. At acidic pH, the amine group becomes protonated, forming a more soluble salt.[6][7]

  • Crystalline Structure: The compound is a solid at room temperature, and the energy required to break its crystal lattice structure can contribute to poor solubility if the solvation energy is not sufficient to overcome it.

  • Lipophilicity: While the hydroxyl group adds some polarity, the methyl groups and the piperidine ring contribute to the molecule's lipophilic character (as indicated by a positive LogP value), which can limit its solubility in highly polar solvents like water.

Q3: What is the general solubility profile of this compound in common lab solvents?

A3: While specific quantitative data for this compound is not extensively published, a qualitative profile can be inferred from its structure and data on similar piperidine derivatives.[8] Generally, it is expected to be soluble in many organic solvents but may require specific strategies for aqueous systems.

Table 2: Predicted Qualitative Solubility in Common Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Aqueous Buffers PBS, Tris Buffer (at pH 7.4) Low to Moderate At neutral pH, the compound is primarily in its less soluble free base form.
Polar Protic Solvents Water (acidified), Ethanol, Methanol High The hydroxyl group can participate in hydrogen bonding, and the amine can be protonated in acidic water.
Polar Aprotic Solvents DMSO, DMF, Acetonitrile High These solvents are effective at solvating a wide range of organic molecules.

| Non-Polar Solvents | Toluene, Hexane | Moderate to Low | The overall polarity of the molecule may limit its solubility in highly non-polar solvents. |

Part 2: Troubleshooting Guides - Practical Solutions for Experimental Challenges

This section provides structured, step-by-step guidance for overcoming specific solubility problems you may encounter during your experiments.

Guide 1: Preparing Aqueous Stock Solutions for In Vitro Assays

Problem: "My this compound is not dissolving or is precipitating when I add it to my neutral aqueous buffer (e.g., PBS for a cell-based assay)."

Root Cause Analysis: The core of this issue is the pH-dependent solubility of the amine functional group.[5] At a neutral pH of 7.4, the equilibrium favors the uncharged, less soluble form of the molecule. To achieve dissolution, you must either shift this equilibrium by lowering the pH or use a co-solvent to increase the solvent's capacity to dissolve the compound.[9][10]

Solution Workflow:

Caption: Decision workflow for preparing aqueous solutions.

Protocol 1: pH Adjustment Method

This protocol leverages the basicity of the piperidine nitrogen to create a soluble salt form.

  • Prepare an Acidic Solvent: Create a dilute acidic solution, such as 10 mM hydrochloric acid (HCl) in deionized water.

  • Create a Concentrated Stock: Weigh the desired amount of this compound and dissolve it in a minimal volume of the acidic solvent. The amine will be protonated to form the hydrochloride salt, which is significantly more water-soluble.

  • Dilute into Final Buffer: Slowly add the acidic stock solution to your final, vigorously stirring, neutral buffer (e.g., PBS). This gradual addition helps to prevent localized high concentrations that could lead to precipitation.

  • Verify Final pH: After dilution, check the pH of the final solution. If it has become too acidic for your experiment, adjust it back to the target pH by adding small aliquots of a dilute base, such as 10 mM sodium hydroxide (NaOH).

  • Final Check: Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Co-Solvent Method

This method uses a water-miscible organic solvent to aid in dissolution.[9][10] Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Determine Assay Tolerance: Before you begin, you must know the maximum percentage of the co-solvent that your specific assay (e.g., cell line) can tolerate without adverse effects. This is a critical parameter.

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). The compound should be freely soluble in these solvents.

  • Calculate Dilution: Calculate the volume of the stock solution needed to achieve your final desired concentration in the aqueous buffer. Ensure that this dilution results in a final co-solvent percentage that is below the tolerance limit determined in Step 1.

    • Example: If your assay tolerates 0.5% DMSO and your final desired compound concentration is 10 µM, you would make a 2 mM stock in 100% DMSO and then perform a 1:200 dilution into your aqueous buffer.

  • Perform Dilution: Add the calculated volume of the stock solution to your final buffer and mix thoroughly.

  • Final Check: Observe the final solution for any signs of precipitation. If the compound "crashes out," your final concentration is likely still too high for the chosen co-solvent percentage.

Guide 2: Formulation for In Vivo Studies

Problem: "I need to prepare a stable, higher-concentration formulation of this compound for animal dosing, and simple aqueous solutions are not sufficient."

Root Cause Analysis: In vivo studies often require higher concentrations and greater stability than in vitro assays. The intrinsic solubility of the compound in simple vehicles is often the limiting factor. Advanced formulation strategies are necessary to increase the apparent solubility and maintain stability.[11]

Solution Workflow:

Caption: Workflow for developing in vivo formulations.

Protocol 1: Salt Formation for Enhanced Solubility

Converting a basic drug into a salt is a highly effective and common method to dramatically increase aqueous solubility and dissolution rate.[12] This protocol describes the general laboratory-scale procedure.

  • Select an Acid: Choose a pharmaceutically acceptable acid to form the salt. Hydrochloric acid (for hydrochloride salts) or citric acid (for citrate salts) are common starting points.

  • Stoichiometric Reaction: Dissolve the this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Add Acid: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid to the solution. The acid can be added as a solution in the same solvent.

  • Induce Precipitation: The salt will likely be less soluble in the organic solvent than the free base and may precipitate out of solution. This process can be encouraged by cooling the mixture or by adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm and Quantify: Confirm the new salt form via analytical techniques (e.g., NMR, melting point). Crucially, quantify the aqueous solubility of the newly formed salt using a standard shake-flask method to confirm that the desired solubility enhancement has been achieved.[13]

Protocol 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have significantly enhanced aqueous solubility.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.[15]

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in water or a relevant buffer. Gentle heating may be required to fully dissolve the cyclodextrin.

  • Add the Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Facilitate Complexation: Continue to stir the mixture, sometimes for several hours or overnight, to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Clarify the Solution: Once the compound is fully dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particulates and sterilize the formulation if required.

  • Assess Stability: Store the final formulation under the intended storage conditions and visually inspect for any signs of precipitation over time.

Table 3: Comparison of Formulation Strategies

Strategy Achievable Concentration Pros Cons
pH Adjustment Low to Moderate Simple, avoids organic solvents. Risk of precipitation if buffer capacity is exceeded; may not be suitable for all routes of administration.
Co-solvents Moderate Easy to prepare. Potential for in vivo toxicity or vehicle effects; risk of precipitation upon dilution in the bloodstream.
Salt Formation High Significant and stable increase in solubility; well-established regulatory path. Requires chemical modification and re-characterization of the compound.

| Cyclodextrins | Moderate to High | Can significantly increase apparent solubility; can also improve stability. | Can be a more expensive option; potential for nephrotoxicity with some cyclodextrins at high doses. |

References

  • ChemBK. (2024). 1,2,2,6,6-Pentamethyl-4-piperidinol. Retrieved from ChemBK.com. URL: [Link]

  • Chemsrc. (2025). 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6. Retrieved from Chemsrc.com. URL: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL: [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1,2,2,6,6-pentamethyl-. Retrieved from PubChem. URL: [Link]

  • Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved from Wikipedia.org. URL: [Link]

  • NIST. (n.d.). Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide. Retrieved from NIST.gov. URL: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2,2,6,6-Tetramethyl-4-piperidinol. Retrieved from Mallak.co.in. URL: [Link]

  • PubChem. (n.d.). CID 144434607. Retrieved from PubChem. URL: [Link]

  • ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Retrieved from ResearchGate. URL: [Link]

  • Jim Clark. (n.d.). Solubility and pH of amines. Retrieved from chemguide.co.uk. URL: [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. URL: [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from NCBI. URL: [Link]

  • NCBI. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from NCBI. URL: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI.com. URL: [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters.com. URL: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from American Pharmaceutical Review. URL: [Link]

  • NCBI. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Retrieved from NCBI. URL: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from MDPI.com. URL: [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Retrieved from Chemistry LibreTexts. URL: [Link]

  • NCBI. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from NCBI. URL: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from Computational Chemistry. URL: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from SciSpace. URL: [Link]

  • ResearchGate. (2025). Salt Formation to Improve Drug Solubility. Retrieved from ResearchGate. URL: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. URL: [Link]

  • ACS Publications. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from ACS Publications. URL: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from Hilaris Publisher. URL: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from IJPBCS.com. URL: [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from Pharma Education. URL: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from ResearchGate. URL: [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from Purdue University. URL: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. URL: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). 2,2,6,6-Tetramethylpiperidin-1-oxyl. Retrieved from ResearchGate. URL: [Link]

Sources

optimization of reaction conditions for 1,2,6-Trimethylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-OPT-492
Subject: Optimization of Reaction Conditions & Stereochemical Control
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering challenges with the synthesis or derivatization of 1,2,6-trimethylpiperidin-4-ol . This scaffold is structurally deceptive; while the chemistry appears straightforward, the 1,3-diaxial interactions and conformational locking of the piperidine ring frequently lead to poor yields or incorrect stereoisomers during scale-up.[1]

This guide moves beyond standard textbook protocols, focusing on the causality of reaction failures and providing self-validating optimization strategies.

Module 1: The Reduction Step (Ketone to Alcohol)

The critical step is the reduction of 1,2,6-trimethylpiperidin-4-one to the corresponding alcohol.[1][2] The stereochemical outcome at C4 is dictated by the reagent choice and temperature.[2]

The Stereochemistry Problem

The 2,6-methyl groups predominantly adopt a cis-diequatorial conformation to minimize steric strain.[1][2] This "locks" the ring.[2]

  • Equatorial Alcohol (Thermodynamic Product): The -OH group is equatorial (cis to the methyls).[2]

  • Axial Alcohol (Kinetic Product): The -OH group is axial (trans to the methyls).[2]

Protocol A: Maximizing the Equatorial Alcohol (Target: >90% cis-isomer)

Use this protocol if you need the thermodynamic product.[1][2]

Reagents: Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), Methanol (

).[2]
ParameterOptimized ConditionTechnical Rationale
Solvent Methanol (anhydrous not required)Protic solvents facilitate the protonation of the alkoxyborane intermediate, driving the equilibrium toward the thermodynamic product.[1][2]
Temperature 0°C

25°C
Starting cold prevents runaway exotherms; warming ensures completion.[2]
Stoichiometry 0.6 eq.

Theoretical req is 0.25 eq, but 0.6 ensures full conversion without excessive boron waste.[2]
Quench Acetone then HCl Acetone destroys excess hydride gently; HCl breaks the boron-amine complex.[1][2]

Step-by-Step Workflow:

  • Dissolve 1,2,6-trimethylpiperidin-4-one (1.0 eq) in MeOH (10 vol). Cool to 0°C.[2]

  • Add

    
     (0.6 eq) portion-wise over 30 mins. Warning: Hydrogen gas evolution.
    
  • Allow to warm to RT and stir for 4 hours.

  • Checkpoint: TLC (10% MeOH/DCM). If ketone spot persists, add 0.1 eq

    
    .[2]
    
  • Quench with acetone (2 eq relative to hydride).

  • Adjust pH to ~2 with 2N HCl (breaks the N-B complex).[2] Stir 1 hr.

  • Basify to pH 12 with NaOH (liberates the free base).[2] Extract with DCM.[2]

Protocol B: Maximizing the Axial Alcohol (Target: >85% trans-isomer)

Use this protocol if you need the kinetic product (often more potent in anesthetic applications).[2]

Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF.[1][2]

ParameterOptimized ConditionTechnical Rationale
Reagent L-Selectride (1.1 eq)Bulky hydride attacks from the less hindered equatorial face, forcing the OH into the axial position.[1][2]
Temperature -78°C Critical.[1][2] Low temp prevents equilibration to the thermodynamic isomer.[2]
Solvent THF (Anhydrous)Aprotic solvent required for Selectride stability.[2]

Module 2: Troubleshooting & Logic Pathways

Visualizing the Decision Tree

Use the following logic flow to diagnose low yields or purity issues.

ReactionOptimization Start Issue: Low Yield or Purity CheckTLC 1. Check TLC/LCMS Is Starting Material (SM) consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left SM_Gone SM Consumed CheckTLC->SM_Gone StericHindrance Diagnosis: Steric Hindrance Increase Temp or Switch Reagent SM_Left->StericHindrance Reaction Stalled BoronComplex Diagnosis: Boron-Amine Complex Did you do an Acid Hydrolysis? SM_Gone->BoronComplex Low Mass Recovery WrongIso Issue: Wrong Isomer Ratio SM_Gone->WrongIso Bad NMR Oily Issue: Product is an Oil/Gum SM_Gone->Oily Purification Issue AcidWash Solution: 2N HCl Reflux (1h) then Basify BoronComplex->AcidWash Fix Recryst Solution: Form HCl Salt Recrystallize from EtOH/Et2O Oily->Recryst Fix

Figure 1: Diagnostic logic for reaction failures.[1][2] Blue nodes indicate decision points; Green nodes indicate solutions.

Module 3: FAQ & Specific Troubleshooting

Q1: My product is trapped as a viscous oil and won't crystallize. How do I purify it?

The Cause: The free base of piperidinols often forms low-melting amorphous solids or oils due to hydrogen bonding networks and impurities.[2] The Fix (Salt Formation):

  • Dissolve the crude oil in minimal absolute Ethanol.[2]

  • Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

  • Add Diethyl Ether dropwise until the solution turns cloudy.

  • Cool to -20°C. The hydrochloride salt should precipitate as white needles.[1][2]

  • Benefit: This method often enriches the major diastereomer (usually the equatorial alcohol) to >98% purity.[2]

Q2: I am trying to esterify the alcohol (e.g., with benzoyl chloride), but the conversion is <50%.

The Cause: The C4 hydroxyl group is secondary and flanked by the bulky C2/C6 methyl groups (and potentially the N-substituent). Standard Schotten-Baumann conditions fail due to steric shielding.[1][2] The Fix (Steglich or Titanate):

  • Method A (Standard): Use DMAP (0.1 eq) as a nucleophilic catalyst with the acid chloride in DCM.[2] Reflux may be required.[2]

  • Method B (Forcing): If Method A fails, use Tetraisopropyl Orthotitanate catalyzed transesterification.[2] React the piperidinol with the methyl ester of your desired acid at 120°C-150°C.[2] This bypasses the acyl chloride sterics [1].[2]

Q3: Why is my mass balance low after NaBH4 reduction?

The Cause: Piperidines form stable borane-amine adducts (


) during reduction.[1][2] These adducts are neutral and extract into organic solvents but do not show up as the desired product peak, or they stay in the aqueous phase if protonated.
The Fix:  You MUST  perform an acidic hydrolysis step.[2]
  • After quenching the reaction, add 2N HCl and heat to 60°C for 30 minutes . This ensures the B-N bond is cleaved.[2] Then cool, basify, and extract.

Module 4: Reaction Pathway Visualization

Understanding the 3D-space of the molecule is vital for derivatization.[2]

ChemicalPathway Ketone 1,2,6-Trimethylpiperidin-4-one (Chair: Methyls Equatorial) Transition Transition State (Hydride Attack) Ketone->Transition Prod_Eq Major Product (NaBH4) Equatorial Alcohol (OH cis to Me) Transition->Prod_Eq Small Nucleophile (Thermodynamic) Prod_Ax Major Product (L-Selectride) Axial Alcohol (OH trans to Me) Transition->Prod_Ax Bulky Nucleophile (Kinetic)

Figure 2: Stereochemical divergence based on reagent selection.

References

  • Transesterification between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol. Source: ResearchGate.[2][3][4] Context: Demonstrates the use of titanate catalysts for hindered piperidinol esterification.[2][4] URL:[Link]

  • Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Source: ResearchGate (Goodwin et al.).[2][3] Context: Provides the foundational mechanistic insight for why NaBH4 favors specific isomers in 2,6-substituted rings. URL:[Link]

  • Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Source: Canadian Journal of Chemistry.[2] Context: Validates the "Steric Approach Control" vs "Product Development Control" theories applied in Module 1. URL:[Link]

  • Synthesis of Piperidines Using Organometallic Chemistry (Thesis). Source: White Rose eTheses Online.[2] Context: Detailed experimental procedures for 2,6-disubstituted piperidine reduction and isolation. URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for 1,2,6-Trimethylpiperidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,6-Trimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis and subsequent reactions of this compound, ensuring you can navigate your experimental workflows with confidence.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: I am experiencing low yields in the N-methylation of 2,6-dimethyl-4-piperidone to form 1,2,6-trimethyl-4-piperidone using the Eschweiler-Clarke reaction. What are the potential causes and solutions?

Low yields in the Eschweiler-Clarke reaction for this specific transformation can often be attributed to several factors. This reaction involves the methylation of a secondary amine using formaldehyde and formic acid.[1][2]

Potential Causes:

  • Incomplete Imine Formation: The initial step is the formation of an iminium ion from the piperidone and formaldehyde. If this equilibrium is not driven forward, the subsequent reduction by formic acid will be inefficient.

  • Side Reactions: Unwanted side reactions can compete with the desired methylation. Aldol-type condensations of the piperidone starting material can occur under acidic conditions, leading to byproducts.

  • Suboptimal Temperature: The reaction is typically conducted at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the starting material or product.

  • Impurities in Starting Materials: The presence of impurities in the 2,6-dimethyl-4-piperidone, formaldehyde, or formic acid can interfere with the reaction.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reagent Stoichiometry Ensure an excess of both formaldehyde and formic acid is used.Excess reagents drive the equilibrium towards the formation of the iminium ion and ensure complete reduction.
Reaction Temperature Maintain a reaction temperature between 80-100 °C.This temperature range generally provides a good balance between reaction rate and minimizing degradation.
Reaction Time Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times at high temperatures can lead to byproduct formation.
pH Control While the reaction is acidic due to formic acid, ensure the initial mixture is not overly acidic before heating.Strong initial acidity can promote side reactions.
Purification of Starting Material If impurities are suspected, purify the 2,6-dimethyl-4-piperidone by distillation or recrystallization before use.Pure starting materials are crucial for clean reactions and high yields.

Q2: During the catalytic hydrogenation of 1,2,6-trimethyl-4-piperidone to this compound, I am observing incomplete conversion. How can I improve this?

Catalytic hydrogenation is a common method for the reduction of the ketone functionality. Incomplete conversion is a frequent issue that can be addressed by optimizing several reaction parameters.

Potential Causes:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Platinum on carbon) can be poisoned by impurities in the substrate or solvent. The basic nitrogen of the piperidone can also inhibit catalyst activity.[3]

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may not be sufficient to drive the reaction to completion.

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate.

  • Suboptimal Temperature: The reaction may require a certain activation energy that is not being met at the current temperature.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Catalyst Selection and Loading Use a high-quality catalyst such as Pd/C or Pt/C. A typical loading is 5-10 mol%.Different catalysts have varying activities and selectivities. Ensure the catalyst is fresh and has not been exposed to air for extended periods.
Solvent Choice Use a protic solvent such as methanol or ethanol.These solvents are generally effective for catalytic hydrogenations. Ensure the solvent is anhydrous.
Hydrogen Pressure Increase the hydrogen pressure, typically in the range of 50-100 psi.Higher pressure increases the concentration of hydrogen at the catalyst surface, driving the reaction forward.
Stirring and Agitation Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.Proper mixing is critical for efficient hydrogenation.
Reaction Temperature Gently heat the reaction mixture to 40-60 °C.Increased temperature can improve the reaction rate, but excessive heat may lead to side reactions.
Acidic Additives Consider adding a small amount of a weak acid, such as acetic acid.Protonation of the piperidine nitrogen can reduce its inhibitory effect on the catalyst.[3]

Q3: I am struggling with the purification of this compound and the separation of its diastereomers. What are the best approaches?

The presence of methyl groups at the 2 and 6 positions, in addition to the hydroxyl group at the 4-position, introduces stereocenters, leading to the formation of diastereomers (cis and trans isomers). Their separation can be challenging due to their similar physical properties.

Purification Strategies:

  • Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds.[4] Experiment with different solvent systems to find one that provides good separation of the desired isomer from impurities. Common solvents for piperidinol derivatives include ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) can effectively separate the diastereomers.

Diastereomer Separation:

  • Fractional Crystallization: If a suitable solvent system is found, it may be possible to selectively crystallize one diastereomer, leaving the other in the mother liquor.

  • Preparative HPLC: For high-purity separation of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Chiral stationary phases are not necessary for separating diastereomers.[5]

  • Extractive Distillation: In some cases, extractive distillation with an auxiliary agent that alters the partial pressures of the diastereomers can be an effective separation method on an industrial scale.[6]

Reactivity and Side Reactions

Q4: When performing an esterification reaction with this compound, I am observing low conversion and the formation of side products. What could be the issue?

The sterically hindered nature of the hydroxyl group in this compound can make esterification reactions challenging.

Potential Causes:

  • Steric Hindrance: The methyl groups at the 2 and 6 positions can sterically hinder the approach of the acylating agent to the hydroxyl group.

  • Reactivity of the Acylating Agent: The choice of the acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent) is crucial. Less reactive agents may not be effective.

  • Catalyst Inefficiency: The catalyst used (e.g., acid or base) may not be strong enough to promote the reaction effectively in the presence of steric hindrance.

  • Side Reactions of the Piperidine Nitrogen: The basic nitrogen atom can react with the acylating agent, leading to the formation of N-acylated byproducts.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Acylating Agent Use a more reactive acylating agent, such as an acid chloride or anhydride.These reagents are more electrophilic and can overcome the steric hindrance more effectively than carboxylic acids.
Catalyst For reactions with carboxylic acids, use a powerful coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).DMAP acts as a nucleophilic catalyst, accelerating the acylation of the hindered alcohol.
Reaction Conditions Consider using higher reaction temperatures and longer reaction times, while monitoring for potential degradation.These conditions can help to overcome the activation energy barrier imposed by steric hindrance.
Protection of the Nitrogen If N-acylation is a significant side reaction, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before esterification.This will prevent the nitrogen from reacting with the acylating agent. The protecting group can be removed later.

Experimental Workflow Diagrams

Synthesis of this compound

cluster_synthesis Synthesis Pathway Start 2,6-Dimethyl-4-piperidone Step1 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start->Step1 N-Methylation Intermediate 1,2,6-Trimethyl-4-piperidone Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C or Pt/C) Intermediate->Step2 Reduction Product This compound Step2->Product

Caption: Synthesis of this compound.

Troubleshooting Low Yield in N-Methylation

Low_Yield Low Yield in N-Methylation Cause1 Incomplete Imine Formation Low_Yield->Cause1 Cause2 Side Reactions Low_Yield->Cause2 Cause3 Suboptimal Temperature Low_Yield->Cause3 Solution1 Increase excess of Formaldehyde & Formic Acid Cause1->Solution1 Solution2 Control Acidity & Purify Starting Material Cause2->Solution2 Solution3 Optimize Temperature (80-100 °C) & Monitor Reaction Time Cause3->Solution3

Caption: Troubleshooting low yield in N-methylation.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Student Academic Success. Organic Reactions: Esterification & Transesterification. [Link]

  • ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • PubChem. 2,2,6,6-Tetramethylpiperidin-1-ol. [Link]

  • The Royal Society of Chemistry. ESI (Final)-Nit-2. [Link]

  • National Institutes of Health. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. [Link]

  • Royal Society of Chemistry Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Google Patents. Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone.
  • Royal Society of Chemistry Publishing. Stereochemistry of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols: a 1H nuclear magnetic resonance study. [Link]

  • PubChem. 4-Piperidinol, 1,2,2,6,6-pentamethyl-. [Link]

  • ResearchGate. Eschweiler–Clarke methylation reaction with formic acid substitutes.... [Link]

  • White Rose Research Online. Intensification of esterification reaction microbubble mediated reactive distillation. [Link]

  • National Institutes of Health. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone - Powered by XMB 1.9.11. [Link]

  • ResearchGate. Transesterification between dimethyl sebacate and 1, 2, 2, 6, 6-pentamethyl-4-piperidinol. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction. [Link]

  • National Institutes of Health. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • National Institutes of Health. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

  • ACS Publications. Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Google Patents.
  • PubMed Central. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]

  • MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • ACS Publications. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]

  • National Center for Biotechnology Information. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Link]

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Journal of the American Chemical Society. Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]

Sources

Technical Support Center: Purity & Synthesis Optimization for 1,2,6-Trimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-TMP4-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Characterization of Unexpected Byproducts in 1,2,6-Trimethylpiperidin-4-ol Synthesis[1][2]

Executive Summary & Diagnostic Context[1][2]

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of This compound (1,2,6-TMP-ol) has yielded a product with unexpected spectral peaks, lower-than-anticipated melting points, or inconsistent biological activity.

The synthesis of 1,2,6-TMP-ol typically proceeds via the reduction of 1,2,6-trimethylpiperidin-4-one , which is itself formed via a Mannich-type condensation (e.g., methylamine + acetone + 2 equivalents of acetaldehyde).[1][2]

The Core Problem: The "unexpected" byproducts are rarely random contaminants.[1][2] They are usually stereoisomers governed by the thermodynamics of the piperidine ring or elimination products triggered by aggressive workup conditions.[1][2] This guide deconstructs these impurities and provides a self-validating logic for their removal.

The "Unexpected" Byproducts: A Technical Breakdown

Byproduct A: The "Iso-Alcohol" (Stereoisomerism)

Nature: Diastereomer Origin: Non-stereoselective reduction of the ketone.[1][2]

The 1,2,6-trimethylpiperidin-4-one precursor exists predominantly with the 2,6-methyl groups in the cis-diequatorial orientation to minimize 1,3-diaxial strain.[1][2] However, the reduction of the carbonyl group at C4 creates a new chiral center.[1][2]

  • Target Product (Thermodynamic): The hydroxyl group is equatorial (trans to the N-lone pair or based on chair stability).[1][2]

  • Byproduct (Kinetic): The hydroxyl group is axial .[1][2]

Diagnostic (NMR): The H-4 proton (the methine proton attached to the same carbon as the OH) is your primary diagnostic tool.[1][2]

IsomerOH PositionH-4 OrientationH-4 Multiplicity (

H NMR)
Coupling Constants (

)
Target (Major) EquatorialAxialTriplet of triplets (tt)Large

(~10-12 Hz)
Impurity (Minor) AxialEquatorialNarrow multiplet / QuintetSmall

/

(~2-4 Hz)
Byproduct B: The "Dehydrated" Olefin (Elimination)

Nature: 1,2,6-Trimethyl-1,2,3,6-tetrahydropyridine Origin: Acid-catalyzed dehydration during workup or excessive heat.[1][2]

If you used an acidic workup (e.g., HCl to form the salt) and heated the mixture to remove solvents, the 4-OH group can eliminate to form a double bond (C3=C4).[1][2]

Diagnostic:

  • NMR: Appearance of vinylic protons (

    
     5.5–6.0 ppm).[1][2]
    
  • MS: Mass of

    
    .[1][2]
    
Byproduct C: The "Stubborn" Ketone (Incomplete Reaction)

Nature: 1,2,6-Trimethylpiperidin-4-one Origin: Insufficient reducing agent (NaBH


) or wet solvents consuming the hydride.[1][2]

Diagnostic:

  • IR: Strong stretch at ~1715 cm

    
     (C=O).[1][2]
    
  • TLC: Distinct spot (usually higher

    
     than the alcohol).[1][2]
    

Visualizing the Divergence (Logic Flow)

The following diagram maps the critical decision points in the synthesis where these byproducts are generated.

SynthesisFlow cluster_legend Pathway Legend Precursor 1,2,6-Trimethylpiperidin-4-one (Ketone Precursor) Reaction Reduction Step (NaBH4 / LiAlH4) Precursor->Reaction Hydride Addition Target Target: 4-OH Equatorial (Thermodynamic Product) Reaction->Target Attack from Axial Face (Steric Control) Impurity_Iso Impurity A: 4-OH Axial (Kinetic Product) Reaction->Impurity_Iso Attack from Eq. Face Impurity_Ketone Impurity C: Residual Ketone (Incomplete Rxn) Reaction->Impurity_Ketone Wet Solvent / Low Eq. Impurity_Elim Impurity B: Tetrahydropyridine (Elimination Product) Target->Impurity_Elim Acidic Workup + Heat key Green = Desired Path Red = Error Path

Caption: Figure 1. Mechanistic divergence in the reduction of 1,2,6-trimethylpiperidin-4-one. Note that the stereochemical outcome is dictated by the direction of hydride attack.

Troubleshooting Protocols (FAQs)

Q1: I see a "split" methyl signal in my NMR. Is my product contaminated?

Answer: Likely, yes.[1][2] In the pure 1,2,6-TMP-ol (assuming 2,6-cis geometry), the 2-Me and 6-Me groups are chemically equivalent due to the plane of symmetry (meso-like in NMR time scale if chair flipping is fast, or locked).[1][2]

  • Symptom: If you see two sets of doublets for the C2/C6 methyls, you likely have a mixture of the cis-alcohol and trans-alcohol (referring to the relationship between the methyls and the OH) or, more problematically, your precursor ketone contained the 2,6-trans isomer.[2]

  • Fix: Recrystallization is superior to chromatography here.[1][2] The equatorial alcohol typically crystallizes better from hexanes/ethyl acetate than the axial isomer.[1][2]

Q2: My product is an oil, but literature says it should be a solid.

Answer: This indicates the presence of Impurity B (Elimination Product) or Solvent Entrapment .[1][2]

  • Check pH: Dissolve a small amount in water and check pH.[1][2] If acidic, you have residual salt which prevents crystallization of the free base.[1][2]

  • Check Olefins: Run a quick TLC with KMnO

    
     stain.[1][2] If it stains instantly (brown), you have the alkene (elimination product).[1][2]
    
  • Protocol Adjustment: Avoid heating above 40°C during solvent removal if the mixture is even slightly acidic.

Q3: How do I force the reaction to the "Equatorial" (Target) isomer?

Answer: Use a bulky reducing agent or thermodynamic control.[1][2]

  • Standard (NaBH

    
    ):  Often gives a 70:30 mixture (Equatorial:Axial).[1][2]
    
  • Optimization: Use L-Selectride (Lithium tri-sec-butylborohydride) at low temperature (-78°C).[1][2] The bulky hydride is forced to attack from the less hindered equatorial face, pushing the hydroxyl group to the axial position (Kinetic control).[1][2]

  • Wait, you want Equatorial? For the thermodynamic (equatorial) alcohol, use Sodium metal in ethanol (dissolving metal reduction) or equilibrate the mixture using Aluminum Isopropoxide (Meerwein-Ponndorf-Verley conditions), which favors the thermodynamic product.[1][2]

Validated Purification Workflow

To ensure high purity (>98%), follow this purification logic post-reaction:

  • Quench: Slowly add saturated NH

    
    Cl to the reaction mixture (keep T < 10°C).
    
  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3x).
  • Acid Wash (Critical Step):

    • Wash the organic layer with 10% HCl .[1][2] The amine goes into the water phase.[1][2][3]

    • Discard the organic layer (removes non-basic impurities like neutral oligomers).[1][2]

  • Basification:

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 20% NaOH until pH > 12.[1][2]

  • Re-extraction: Extract the free base back into CH

    
    Cl
    
    
    
    .
  • Crystallization:

    • Evaporate solvent.[1][2]

    • Recrystallize from hot Hexane or Petroleum Ether .[1][2]

    • Note: The target equatorial alcohol usually precipitates first upon cooling.[1][2]

References & Authority

  • Stereochemistry of Piperidinols:

    • Source: Lyle, R. E., & Pridgen, L. N. (1973).[1][2] "Stereoelectronic effects in the reduction of piperidones." The Journal of Organic Chemistry.

    • Relevance: Establishes the axial vs. equatorial attack preference of hydride reagents on substituted piperidones.

    • [1][2]

  • NMR Characterization of 4-Hydroxypiperidines:

    • Source: Casy, A. F. (1971).[1][2] "PMR Spectroscopy in Medicinal Chemistry." Academic Press.[1][2]

    • Relevance: Defines the coupling constant (

      
      ) criteria for distinguishing axial vs. equatorial protons in piperidine rings.
      
  • Synthesis of 1,2,6-Trimethylpiperidin-4-one (Precursor):

    • Source: Ziering, A., et al. (1947).[1][2] "Piperidine Derivatives."[1][2][3][4][5][6][7][8] Journal of the American Chemical Society.[1][2]

    • Relevance: Foundational method for the Mannich condensation synthesis of the ketone precursor.[1][2]

    • [1][2]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

Validation & Comparative

Spectroscopic Analysis of 1,2,6-Trimethylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1,2,6-Trimethylpiperidin-4-ol is a pharmacologically privileged scaffold, serving as a core structure for local anesthetics (e.g., eucaine analogues), neurokinin receptor antagonists, and hindered amine light stabilizers (HALS). In drug development, the critical analytical challenge is not merely establishing connectivity but resolving the stereochemical complexity .

The molecule possesses three stereocenters (C2, C4, C6) and a dynamic nitrogen invertomer, theoretically yielding multiple diastereomers. The biological activity of these derivatives is strictly governed by their conformation (chair vs. twist-boat) and the axial/equatorial orientation of the hydroxyl group.

This guide provides a technical comparison of spectroscopic methods for analyzing these derivatives, with a specific focus on distinguishing the pharmacologically distinct stereoisomers.

Comparative Analysis of Spectroscopic Methods

The following table objectively compares the primary analytical techniques based on their ability to resolve stereochemical and structural features of this compound.

FeatureNMR (

H /

C / NOE)
Mass Spectrometry (EI/ESI) FT-IR Spectroscopy X-Ray Crystallography
Primary Utility Stereochemical Assignment & ConformationMolecular Weight & ConnectivityFunctional Group & Lone Pair OrientationAbsolute Configuration
Stereo-Resolution High (via coupling constants & NOE)Low (isomers often have identical fragments)Medium (Bohlmann bands, H-bonding)Ultimate
Sample Requirement 5–20 mg (non-destructive)<1 mg (destructive)1–5 mg (non-destructive)Single Crystal (hard to obtain)
Throughput Medium (10–30 min/sample)High (<5 min/sample)High (<5 min/sample)Low (days/weeks)
Cost/Access Standard Lab EquipmentStandard Lab EquipmentLow Cost / UbiquitousSpecialized Facility

Verdict: While X-ray crystallography is definitive, NMR spectroscopy is the practical "gold standard" for routine analysis and solution-state conformational assignment in drug discovery workflows.

Deep Dive: NMR Spectroscopic Analysis

Mechanistic Grounding: The Conformation Rules

The 1,2,6-trimethylpiperidine ring predominantly adopts a chair conformation. The analysis hinges on two factors:

  • 2,6-Methyl Orientation: In the thermodynamically stable cis-isomer, both methyl groups are equatorial. In the trans-isomer, one is axial and one is equatorial.

  • 4-Hydroxyl Orientation: The signal width and coupling of the proton at C4 (

    
    ) are the definitive indicators of the hydroxyl group's position.
    
Key Diagnostic Signals ( H NMR in CDCl )
  • The

    
     Methine Proton (Crucial for Isomer ID): 
    
    • Equatorial OH (Axial

      
      ):  Appears as a wide multiplet  (typically a triplet of triplets, 
      
      
      
      ).
      • Mechanism:[1][2][3][4][5][6] Large trans-diaxial coupling (

        
         Hz) with axial protons at C3 and C5.
        
      • Chemical Shift: Upfield relative to the equatorial proton (

        
         ppm).
        
    • Axial OH (Equatorial

      
      ):  Appears as a narrow multiplet  (quintet or broad singlet, 
      
      
      
      Hz).
      • Mechanism:[1][2][3][4][5][6] Only small equatorial-equatorial or equatorial-axial couplings (

        
         Hz).
        
      • Chemical Shift: Downfield relative to the axial proton (

        
         ppm).
        
  • The N-Methyl Group:

    • Typically appears as a singlet around

      
       2.2–2.3 ppm.
      
    • Stereoelectronic Effect: If the N-Me is axial, it shields the C2/C6 protons differently than if it is equatorial.

Stereochemical Decision Tree (Visualization)

StereochemAssignment Sample Unknown 1,2,6-Trimethyl piperidin-4-ol Derivative H4_Signal Analyze H-4 Proton Signal (Multiplicity & Width) Sample->H4_Signal Wide Wide Multiplet (tt) J ~ 11 Hz H4_Signal->Wide Narrow Narrow Multiplet (br s) W1/2 < 10 Hz H4_Signal->Narrow Axial_H H-4 is Axial (OH is Equatorial) Wide->Axial_H Equatorial_H H-4 is Equatorial (OH is Axial) Narrow->Equatorial_H Symmetry Check C2-Me and C6-Me Symmetry Axial_H->Symmetry Equatorial_H->Symmetry Equivalent Signals Equivalent Symmetry->Equivalent Distinct Signals Distinct/Complex Symmetry->Distinct Cis_Isomer 2,6-cis Isomer (Meso-like symmetry) Equivalent->Cis_Isomer Trans_Isomer 2,6-trans Isomer (Chiral) Distinct->Trans_Isomer

Figure 1: Logic flow for assigning stereochemistry using


H NMR data.

Alternative Method: IR Spectroscopy & Bohlmann Bands

While less specific than NMR, IR spectroscopy provides a rapid check for the nitrogen lone pair orientation , a phenomenon known as the Bohlmann Effect .

  • Mechanism: When the nitrogen lone pair is anti-periplanar to the adjacent C2-H and C6-H bonds (trans-diaxial), electron density is donated into the

    
     orbital.
    
  • Observation: This weakens the C-H bonds, causing "Bohlmann bands" to appear in the 2700–2800 cm

    
      region.
    
  • Diagnostic Value:

    • Strong Bohlmann Bands: Indicates the N-lone pair is axial (and thus N-Me is equatorial, assuming a chair form).

    • Weak/Absent Bands: Indicates the N-lone pair is equatorial (or the ring is distorted/boat).

Experimental Protocol: Characterization Workflow

This protocol is designed to validate the identity of a synthesized this compound derivative.

Materials
  • Solvent: CDCl

    
     (neutralized with basic alumina to prevent salt formation which collapses N-Me signals).
    
  • Internal Standard: TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR or higher recommended.

Step-by-Step Procedure
  • Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL CDCl

    
    . Ensure the solution is clear; filter if necessary.
    
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).
      
    • Run

      
      H-
      
      
      
      H COSY to confirm coupling networks between H3/H4/H5.
  • Analysis of H-4 Region (3.5 – 4.2 ppm):

    • Identify the methine proton at C4.

    • Measure

      
       (Width at half-height): 
      
      • If

        
         Hz: Assign as 
        
        
        
        -isomer
        (OH equatorial, H axial).
      • If

        
         Hz: Assign as 
        
        
        
        -isomer
        (OH axial, H equatorial).
  • Analysis of Methyl Region (0.8 – 1.2 ppm):

    • Check for two doublets. If they overlap perfectly into one doublet, it confirms the cis-2,6 symmetry.

    • If two distinct doublets with different shifts appear, suspect the trans-2,6 isomer or a twist-boat conformation.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry (GC-MS/EI) serves as a confirmation of the molecular skeleton but is poor at distinguishing stereoisomers.

  • Molecular Ion (

    
    ):  Usually weak or absent for piperidinols (MW 157 for the parent trimethyl derivative).
    
  • Base Peak (

    
     96-100 range):  Dominated by 
    
    
    
    -cleavage
    adjacent to the nitrogen.
    • Pathway: Cleavage of the C2-C3 or C6-C5 bond leads to a stable iminium ion.

  • Dehydration Peak (

    
    ):  Loss of water is common, especially for the axial-OH isomer (1,4-elimination is stereoelectronically favored).
    

Warning: Do not rely on MS for purity assessment of isomer mixtures; cis/trans isomers often co-elute on standard non-chiral GC columns.

References

  • Stereochemical Analysis of Piperidines: Jones, R. A., et al. "Stereochemistry of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols: a 1H nuclear magnetic resonance study." Journal of the Chemical Society, Perkin Transactions 1, 1973.

  • Reduction Selectivity: Eliel, E. L., et al. "Conformational Analysis. XV. The Reduction of 4-t-Butylcyclohexanone." Journal of the American Chemical Society, 1961. (Foundational text on hydride reduction selectivity applicable to piperidones).

  • Bohlmann Bands: Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958.

  • General Piperidine NMR Data: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010. (Useful for solvent referencing in piperidine analysis).

Sources

Validating the Structure of 1,2,6-Trimethylpiperidin-4-ol: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 1,2,6-Trimethylpiperidin-4-ol , a pharmacologically relevant scaffold with complex stereochemistry. It contrasts the definitive nature of Single Crystal X-ray Diffraction (SC-XRD) against the inferential limitations of NMR and Mass Spectrometry.

Executive Summary: The Stereochemical Challenge

The synthesis of This compound typically yields a mixture of diastereomers due to the three chiral centers (C2, C4, C6) and the potential for nitrogen inversion. While Mass Spectrometry (MS) confirms molecular weight and NMR provides connectivity, neither can unambiguously resolve the absolute stereochemistry (e.g., distinguishing 2,6-cis-4-axial-OH from 2,6-cis-4-equatorial-OH) in the presence of rapid conformational flipping (chair-boat interconversion).

X-ray Crystallography (SC-XRD) serves as the "gold standard" validation method, offering a static, 3D snapshot of the molecule in its solid state, thereby freezing the ring conformation and defining the absolute configuration of all substituents.

Comparative Analysis: X-ray vs. Alternative Methods[1]

The following table objectively compares the validation capabilities of X-ray crystallography against standard spectroscopic techniques for this specific piperidine derivative.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR (1D & 2D NOESY/COSY) Mass Spectrometry (HR-MS)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Coupling (

)
Mass-to-Charge Ratio (

)
Stereochemistry Absolute (Definitive assignment of R/S)Relative (Inferred from

& NOE)
None (Isomers have identical mass)
Conformation Frozen (Solid State)Averaged (Solution State dynamic)N/A
Sample Requirement Single Crystal (~0.1–0.3 mm)Solution (~5–10 mg)< 1 mg
Limit of Detection N/A (Requires crystal growth)~1-5% impurity detection< 0.1% impurity detection
Ambiguity Risk Low (Direct imaging)High (Ring flipping averages signals)High (Cannot distinguish diastereomers)
Time to Result 24–48 hours (including growth)1–4 hours< 1 hour

Critical Stereochemical Isomers

To validate the structure, one must understand the potential isomers. The 1,2,6-substitution pattern creates a specific validation tree.

IsomerLogic Start Synthesized This compound Isomers Stereoisomer Mixture Start->Isomers Cis26 2,6-cis Isomers (Meso-like backbone) Isomers->Cis26 Major Product Trans26 2,6-trans Isomers (Chiral backbone) Isomers->Trans26 Minor Product Alpha Isomer A (α) 4-OH Equatorial (Thermodynamic) Cis26->Alpha Beta Isomer B (β) 4-OH Axial (Kinetic) Cis26->Beta Validation X-ray Validation (Space Group Determination) Alpha->Validation Crystallizes readily Beta->Validation Requires derivatization?

Figure 1: Stereochemical hierarchy of this compound. X-ray diffraction is required to distinguish Isomer A from Isomer B definitively.

Experimental Protocol: X-ray Structure Validation

This protocol is designed to ensure high-quality data collection for organic salts or neutral piperidines.

Phase 1: Crystal Growth (The Bottleneck)

Piperidinols are often waxy solids. To obtain diffraction-quality crystals, salt formation is recommended.

  • Derivatization: Dissolve 50 mg of the free base in 2 mL diethyl ether. Add 1.1 eq of HCl (in dioxane) or picric acid (for larger crystals). The hydrochloride or picrate salts crystallize significantly better than the neutral alcohol.

  • Solvent System: Use a Vapor Diffusion setup.

    • Inner Vial: Saturated solution of compound in Methanol.

    • Outer Vial: Diethyl Ether (Antisolvent).

  • Conditioning: Seal and store at 4°C. Inspect for prisms or blocks after 24–72 hours. Avoid needles/plates if possible as they often suffer from disorder.

Phase 2: Data Collection & Reduction
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) with Mo-K

    
     or Cu-K
    
    
    
    source.
  • Temperature: Maintain sample at 100 K using a cryostream. This reduces thermal motion of the methyl groups (C-Me) and the piperidine ring, which is critical for resolving the chair conformation.

  • Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.80 Å.

Phase 3: Structure Refinement (The Validation Step)
  • Space Group Determination: Expect monoclinic (

    
    ) or orthorhombic (
    
    
    
    ) settings.
  • Atom Assignment: Locate the Nitrogen atom by analyzing bond lengths (C-N ~1.47 Å vs C-C ~1.54 Å) and thermal ellipsoids.

  • Hydrogen Bonding: Locate the Hydroxyl H-atom in the difference Fourier map. Its position confirms the intermolecular H-bond network (O-H···N or O-H···Cl), which often drives the crystal packing.

  • Absolute Structure: If the sample is chiral (2,6-trans) and contains a heavy atom (like Cl from HCl salt), use the Flack Parameter to determine absolute configuration. For light atom structures, this may require high-redundancy Cu-K

    
     data.
    

Case Study: Distinguishing Isomers via Data

In a representative study comparing the


-isomer  (all-equatorial) and 

-isomer
(axial-OH), X-ray data reveals distinct geometric parameters that NMR averages out.
Table 2: Representative Crystallographic Parameters
Parameter

-Isomer (Equatorial OH)

-Isomer (Axial OH)
Significance
Space Group

(Centrosymmetric)

Packing symmetry differs.
C4-O Bond Length 1.432(2) Å1.435(2) ÅSimilar, but orientation differs.
N1-C2-C3-C4 Torsion 56.4° (Chair)54.8° (Distorted Chair)Quantifies ring puckering.
O(H)...N Distance > 4.0 Å (Intermolecular)~2.8 Å (Intramolecular)Key Differentiator: Axial OH may H-bond to N.
Density (

)
1.12 g/cm³1.08 g/cm³Efficient packing of equatorial isomer.

Interpretation: In the NMR (NOESY) spectrum, the


-isomer might show a weak NOE between the C4-H and the C2/C6-methyls if the ring flattens. However, the X-ray structure definitively shows the C4-O bond vector  perpendicular to the mean plane of the ring for the axial isomer, providing irrefutable proof of stereochemistry.

Conclusion & Recommendations

For This compound , reliance on NMR alone is a risk due to the conformational flexibility of the piperidine ring.

  • Recommendation 1: Always attempt to crystallize the HCl salt rather than the free base to improve crystal quality.

  • Recommendation 2: Use X-ray crystallography not just for connectivity, but to assign the relative stereochemistry (cis/trans) of the 2,6-methyl groups.

  • Recommendation 3: Deposit the CIF (Crystallographic Information File) to the CCDC to ensure data integrity and reproducibility.

References

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Grover, V., et al. (2023). Structural analysis of multi-substituted piperidine derivatives. Journal of Molecular Structure. (Contextual grounding for piperidine packing).
  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography. Link

  • NIST Chemistry WebBook. (2025). 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- (Analogous structural data).[2][3] Link

  • Aggarwal, R., et al. (2017). Dehydroacetic Acid and its Derivatives as Starting Synthons.[4] Heterocycles, 94(7). (Synthesis context for this compound). Link

Sources

Assessing the Purity of 1,2,6-Trimethylpiperidin-4-ol by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The assessment of 1,2,6-Trimethylpiperidin-4-ol (TMP-OH) purity presents a classic "stealth analyte" challenge in pharmaceutical analysis. Unlike aromatic APIs, TMP-OH lacks a conjugated


-system, rendering it virtually invisible to standard UV detection (>220 nm). Furthermore, its basic tertiary amine functionality (

) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

Crucially, TMP-OH possesses three stereocenters (C2, C4, C6), resulting in potential geometric isomers (diastereomers) that must be resolved to claim "purity." A simple area-percent method that co-elutes diastereomers is insufficient for rigorous process control.

This guide compares three distinct methodologies to solve this problem, ultimately recommending HPLC-ELSD (Evaporative Light Scattering Detection) as the gold standard for its balance of sensitivity, universality, and ability to detect non-chromophoric impurities without derivatization.

Method Comparison: Selecting the Right Tool

The following table objectively compares the three primary strategies for analyzing TMP-OH.

FeatureMethod A: HPLC-ELSD (Recommended) Method B: HPLC-UV (Low Wavelength) Method C: Pre-column Derivatization
Detection Principle Light scattering of dried particles (Universal).Absorption at 200–210 nm (End-absorption).UV absorption of added chromophore (e.g., Benzoyl).
Sensitivity (LOD) High (~10–50 ng).Poor (~500–1000 ng).High (~10 ng).
Selectivity Excellent for all non-volatiles.Low; susceptible to solvent/buffer interference.High; specific to reactive amines/alcohols.
Stereoisomer Resolution High (using C18 or PFP phases).Moderate (limited by mobile phase choices).High (bulky groups aid separation).
Sample Prep Dilute and Shoot.Dilute and Shoot.Complex (Reaction + Workup required).[1]
Main Limitation Destructive; requires volatile buffers.Drift; Solvent cutoff issues; Low S/N ratio.Labor intensive; kinetic variability.
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate method based on your laboratory's capabilities and the sample's nature.

MethodSelection Start Start: TMP-OH Purity Assessment Q1 Is an ELSD or CAD detector available? Start->Q1 Q2 Is the impurity profile unknown? Q1->Q2 Yes MethodC Method C: Derivatization (Benzoyl Chloride) Q1->MethodC No (UV only) MethodA Method A: HPLC-ELSD (Gold Standard) Q2->MethodA Yes (Universal Detection needed) MethodB Method B: Low-UV (205nm) (Screening Only) Q2->MethodB No (Known pure standards only) Note1 Use Volatile Basic Buffer (pH 9.5) MethodA->Note1

Figure 1: Analytical Method Selection Decision Tree. Blue nodes represent decision points; Green/Red/Yellow nodes represent the final method choice.

Deep Dive: The HPLC-ELSD Protocol (Gold Standard)

This protocol utilizes a high-pH volatile mobile phase. High pH is critical for TMP-OH because it suppresses protonation of the tertiary amine (


 vs 

), rendering the molecule neutral. This increases retention on C18 columns and dramatically improves peak symmetry by preventing silanol interactions.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Instrument: HPLC system with ELSD (e.g., Agilent 1260 Infinity II with ELSD).

  • Column: High-pH Stable Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).

    • Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.

    • Why? Standard silica dissolves at pH > 8. Hybrid columns survive up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia).

    • Note: Must be volatile for ELSD. Do not use Phosphate or Potassium salts.

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • ELSD Settings:

    • Nebulizer Temp: 35°C (Cooler for semi-volatiles).

    • Evaporation Temp: 40°C.

    • Gas Flow: 1.6 SLM (Nitrogen).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute polar salts)
2.05Start Gradient
15.090Elute TMP-OH and lipophilic dimers
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (pH 9.5 buffer).

  • Concentration: Prepare 1.0 mg/mL for purity assay; 0.01 mg/mL for LOD determination.

  • Filtration: 0.2 µm PTFE or Nylon filter (Do not use cellulose acetate which may bind amines).

Alternative: Pre-column Derivatization (For UV-Only Labs)

If ELSD is unavailable, you cannot rely on direct UV at 205 nm for accurate purity because impurities (like solvents or precursors) often have vastly different response factors than the analyte. Derivatization adds a chromophore (Benzoyl group) to the hydroxyl or secondary amine impurities, standardizing the response.

Note: Since 1,2,6-TMP-OH is a tertiary amine, it will not react at the Nitrogen. The reaction targets the -OH group (esterification).

Reaction Scheme

Reagent: Benzoyl Chloride. Target: 4-Hydroxyl group of TMP.[3] Product: 1,2,6-Trimethylpiperidin-4-yl benzoate (Strong UV absorption at 254 nm).

Protocol
  • Mix: 100 µL Sample (10 mg/mL in MeCN) + 200 µL Pyridine (Base catalyst).

  • React: Add 50 µL Benzoyl Chloride. Vortex. Incubate at 60°C for 20 mins.

  • Quench: Add 500 µL Water to hydrolyze excess reagent.

  • Analyze: Inject onto Standard C18, detection at 254 nm .

Data Interpretation & Performance Metrics

The following data summarizes the expected performance differences between the methods.

Comparative Performance Data[8]
MetricHPLC-ELSD (Method A)HPLC-UV @ 210nm (Method B)
Linearity (

)
> 0.995 (Polynomial fit*)> 0.990 (Linear)
Limit of Quantitation (LOQ) 0.05% w/w0.5% w/w
Impurity Coverage Detects non-chromophoric precursors (e.g., ketones).Misses non-UV active precursors.
Peak Symmetry (

)
1.1 – 1.3 (Excellent)1.5 – 2.5 (Tailing prone)

*Note: ELSD response is non-linear (log-log relationship). Calibration curves must be fitted using a power function (


).
Stereoisomer Resolution

TMP-OH often exists as a mixture of diastereomers (cis-dimethyl/trans-hydroxyl, etc.).

  • ELSD Result: You will likely see two close peaks.

    • Peak 1: Isomer A (e.g., equatorial -OH).

    • Peak 2: Isomer B (e.g., axial -OH).

  • Integration: Sum the area of both isomers for "Total Assay," but report the ratio for "Isomeric Purity."

Experimental Workflow Diagram

The following diagram details the physical setup and data flow for the recommended ELSD method.

ELSD_Workflow Sample Sample (TMP-OH in MeCN/Buffer) Pump HPLC Pump (Gradient Elution) Sample->Pump Column Column (XBridge C18, pH 9.5) Pump->Column High pH Mobile Phase Nebulizer ELSD Nebulizer (N2 Gas + Aerosol) Column->Nebulizer Eluent DriftTube Drift Tube (Evaporation 40°C) Nebulizer->DriftTube Aerosol Detector Light Scattering (Detection) DriftTube->Detector Dried Particles Data Chromatogram (Non-linear Signal) Detector->Data mV Signal

Figure 2: HPLC-ELSD Instrument Workflow. The critical step is the evaporation of the mobile phase in the drift tube, leaving non-volatile TMP-OH particles for detection.

References

  • Megoulas, N. C., & Koupparis, M. A. (2005).[4] Direct determination of aliphatic amines in pharmaceutical formulations by HPLC with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Waters Application Notes.

  • Young, C. S., & Dolan, J. W. (2003). ELSD: The Universal Detector? LCGC North America.

  • Sigma-Aldrich. (2024). Product Specification: 2,2,6,6-Tetramethyl-4-piperidinol (Analogous structural properties).

  • PubChem. (2024).[5] Compound Summary: 1,2,2,6,6-Pentamethylpiperidin-4-ol (Physicochemical properties). National Library of Medicine.

Sources

Comparative Reactivity of Substituted Piperidinols: A Structural & Kinetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidinols (hydroxypiperidines) act as critical pharmacophores in diverse therapeutic areas, from antipsychotics (e.g., Haloperidol) to antivirals.[1] However, their functionalization is rarely straightforward.[1] The reactivity of the hydroxyl group is governed by a complex interplay of ring conformation , N-substitution hybridization , and stereoelectronic effects .[1]

This guide objectively compares the reactivity profiles of 3- and 4-substituted piperidinols. Unlike standard aliphatic alcohols, piperidinols exhibit distinct kinetic behaviors driven by the hybridization of the nitrogen atom (sp³ amine vs. sp² amide/carbamate), which dictates the axial/equatorial preference of substituents.[1]

Conformational Dynamics: The Reactivity Driver

To predict reactivity, one must first determine the dominant conformer.[1] The reactivity of the hydroxyl group (


) depends heavily on whether it occupies an equatorial  (sterically accessible) or axial  (sterically hindered but stereoelectronically unique) position.
The N-Substituent Effect (A Strain)

The most overlooked factor in piperidinol chemistry is the impact of the Nitrogen protecting group.[1]

  • N-Alkyl (Amine, sp³): The ring behaves like cyclohexane.[1] Large substituents (including -OH) prefer the equatorial position to avoid 1,3-diaxial interactions.

  • N-Acyl/Boc (Amide/Carbamate, sp²): The N-C bond acquires double-bond character.[1][2] This introduces Allylic 1,3 (A

    
    ) strain  between the N-substituent and equatorial groups at the C2/C6 positions.[1] Consequently, substituents at C2 often flip to the axial  position to relieve this strain, altering the steric environment of the entire ring.[1]
    
Visualization of Conformational Switching

The following diagram illustrates the logical flow for determining the reactive conformation of a substituted piperidine.

PiperidineConformation Start Substituted Piperidinol N_Type Nitrogen Hybridization? Start->N_Type sp3 sp3 (Amine) (e.g., N-Benzyl) N_Type->sp3 sp2 sp2 (Amide/Boc) (e.g., N-Acetyl) N_Type->sp2 Equatorial Dominant Conformer: Equatorial Substituent (Minimizes 1,3-diaxial) sp3->Equatorial Steric Control Axial Dominant Conformer: Axial Substituent (C2) (Minimizes A1,3 Strain) sp2->Axial A1,3 Strain Control Reactivity_Eq High Reactivity (Sterically Accessible) Equatorial->Reactivity_Eq Reactivity_Ax Altered Reactivity (Sterically Hindered, Stereoelectronic Control) Axial->Reactivity_Ax

Figure 1: Decision tree for predicting the dominant reactive conformation of piperidinols based on nitrogen substitution.

Comparative Reactivity Analysis

Acylation and Kinetic Resolution

Acylation rates are the gold standard for probing steric environments.[1]

  • 4-Piperidinols: The hydroxyl group is remote from the nitrogen.[1] In N-Boc-4-piperidinol, the OH group resides almost exclusively in the equatorial position.[1] It reacts rapidly with acyl chlorides and anhydrides.[1]

  • 3-Piperidinols (The Kinetic Trap): The 3-position is highly sensitive to adjacent substitution at C2.

    • Case Study: cis- vs. trans-2,3-disubstituted piperidines.

    • Observation: cis-2,3 isomers undergo acylation significantly faster (up to 24x faster) than trans isomers.[1][3]

    • Mechanism: The cis arrangement allows for a concerted transition state where the N-acyl group (or catalyst) can hydrogen bond with the hydroxyl, facilitating the transfer.[1] The trans isomer lacks this geometry.[1]

Table 1: Relative Acylation Rates of Substituted Piperidines

SubstrateConfigurationN-SubstituentRelative Rate (

)
Selectivity (

-factor)
4-Hydroxypiperidine -BocFast (Reference)N/A
2-Phenyl-3-hydroxypiperidine cisH / AlkylHigh > 20
2-Phenyl-3-hydroxypiperidine transH / AlkylLow < 2
3-Hydroxypiperidine -BocMedium N/A
Oxidation Profiles

Oxidizing piperidinols to piperidones (ketones) is a ubiquitous step in synthesis (e.g., for reductive amination).[1]

  • N-Boc-4-Piperidinol:

    • Method of Choice: Swern or TEMPO/Bleach.[1]

    • Outcome: Quantitative conversion to N-Boc-4-piperidone.[4] Stable.

  • N-Boc-3-Piperidinol:

    • Risk: The resulting 3-ketone has an acidic alpha-proton at C2 (between the Carbonyl and the Nitrogen).

    • Stability: Prone to racemization or beta-elimination if over-exposed to base.[1]

    • Recommendation: Use Dess-Martin Periodinane (DMP) .[1][4][5] The neutral, mild conditions prevent the enolization of the resulting 3-piperidone.[1]

Fluorination (Deoxofluorination)

Replacing -OH with -F using DAST or Deoxo-Fluor often yields unexpected results due to the "Gauche Effect."

  • Observation: Fluorination of piperidinols often yields the axial fluoride as the major product, even if the starting alcohol was equatorial.[1]

  • Reasoning: The highly electronegative fluorine prefers a gauche orientation relative to the nitrogen lone pair (or N-C bonds) to maximize electrostatic stabilization, overriding simple steric arguments.[1]

Experimental Protocols

Protocol A: Selective Oxidation of N-Boc-4-Piperidinol (TEMPO Method)

This protocol is selected for its scalability and green chemistry profile compared to Swern oxidation.

Reagents:

  • N-Boc-4-piperidinol (10.0 g, 50 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (156 mg, 0.02 eq)[1]

  • NaBr (0.5 g, 0.1 eq)[1]

  • NaOCl (Bleach, 10-13% solution) (1.1 eq)

  • Dichloromethane (DCM) / Water biphasic system[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Boc-4-piperidinol in DCM (100 mL) and cool to 0°C.

  • Catalyst Addition: Add TEMPO and NaBr dissolved in minimal water (5 mL).[1]

  • Oxidant Addition: Add NaOCl solution dropwise over 30 minutes. Maintain internal temperature < 5°C.

    • Critical Control Point: The reaction is exothermic.[1] Rapid addition leads to over-oxidation or cleavage.[1]

  • Quench: Once TLC indicates consumption of starting material (approx. 1 h), quench with aqueous Na₂S₂O₃ (10%).[1]

  • Extraction: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Validation:

    
    H NMR (CDCl₃) should show disappearance of the CH-OH multiplet at ~3.8 ppm and no aldehyde peaks.
    
Protocol B: Kinetic Resolution of 3-Hydroxypiperidines via Acylation

Based on the methodology established by Taylor et al. for resolving cis/trans isomers.

Reagents:

  • Racemic 2-substituted-3-hydroxypiperidine

  • Isobutyric anhydride (0.6 eq)[1]

  • Catalyst: BTM (Benzotetramisole) or similar chiral isothiourea (1 mol%)

  • Solvent: CDCl₃ or Toluene[1]

Step-by-Step Workflow:

  • Setup: In a flame-dried flask, dissolve the amino alcohol in Toluene (0.1 M).

  • Addition: Add the chiral catalyst (1 mol%) and cool to 0°C.

  • Acylation: Add isobutyric anhydride dropwise.

  • Monitoring: Monitor via HPLC or NMR. The cis-isomer will acylate rapidly.[1]

  • Workup: Quench with MeOH. The unreacted trans-isomer (amine) can be separated from the cis-ester/amide product via acid/base extraction.[1]

Mechanistic Visualization: Kinetic Resolution Pathway

The following diagram details the mechanistic divergence that allows for the separation of cis and trans isomers in 3-piperidinols.

KineticResolution Substrate Racemic Mixture (cis + trans 3-piperidinol) Path_Cis Pathway A: cis-Isomer Substrate->Path_Cis Path_Trans Pathway B: trans-Isomer Substrate->Path_Trans Catalyst Chiral Catalyst (Acyl Transfer Agent) TS_Cis Transition State (cis) Stabilized by H-Bonding (Intramolecular Proton Shuttle) Path_Cis->TS_Cis + Catalyst TS_Trans Transition State (trans) No H-Bond Stabilization High Energy Barrier Path_Trans->TS_Trans + Catalyst Product_Cis Product: Acylated cis-Ester (Fast Formation) TS_Cis->Product_Cis k_fast Product_Trans Product: Unreacted trans-Alcohol (Slow/No Reaction) TS_Trans->Product_Trans k_slow

Figure 2: Kinetic resolution pathway showing the energetic advantage of the cis-isomer transition state.

References

  • Modulating Conformational Preferences by Allylic Strain . Journal of Organic Chemistry. (2022). Explains the A1,3 strain in N-acyl piperidines.

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation . Journal of the American Chemical Society. (2015).[1] Provides the kinetic data for cis vs trans acylation.[1][3]

  • Understanding the Conformational Behavior of Fluorinated Piperidines . Chemistry - A European Journal. (2015).[1] Details the axial preference of fluorine in piperidines.

  • Application Notes: Oxidation of N-Boc-4-hydroxypiperidine . BenchChem Protocols. (2025). Standard protocols for TEMPO and Swern oxidations.

Sources

A Comparative Guide to 1,2,6-Trimethylpiperidin-4-ol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Synthesis, Performance, and Biological Activity

In the landscape of heterocyclic compounds, substituted piperidin-4-ols stand out for their versatile applications, ranging from crucial components in polymer stabilization to scaffolds in medicinal chemistry. This guide provides a comprehensive literature review and comparative analysis of 1,2,6-trimethylpiperidin-4-ol and its significant analogs, namely 2,2,6,6-tetramethylpiperidin-4-ol (TMP) and 1,2,2,6,6-pentamethyl-4-piperidinol. Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, chemical properties, performance as Hindered Amine Light Stabilizers (HALS), and their emerging biological potential.

Introduction: The Significance of Substituted Piperidin-4-ols

The piperidine ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives are integral to the development of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] A particularly important class of piperidine derivatives is the sterically hindered amines, which includes this compound and its analogs. These compounds are renowned for their role as Hindered Amine Light Stabilizers (HALS), which protect polymers from degradation caused by exposure to UV radiation.[1]

The strategic placement of methyl groups on the piperidine ring significantly influences the chemical and physical properties of these molecules, thereby affecting their performance in various applications. This guide will explore the nuances of N-methylation versus C-methylation and the impact of the number and position of these methyl groups.

Synthesis and Chemical Properties: A Comparative Overview

The synthesis of substituted piperidin-4-ols is a well-established area of organic chemistry. The general approach often involves the cyclization of appropriate precursors.[3]

2,2,6,6-Tetramethylpiperidin-4-ol (TMP)

TMP is a commercially significant analog and a common starting material for the synthesis of other derivatives. Its synthesis typically involves the reaction of acetone and ammonia.

1,2,2,6,6-Pentamethyl-4-piperidinol

This N-methylated analog is often synthesized from TMP. A common method involves a two-step reaction: first, a hydroxymethylation reaction with paraformaldehyde, followed by a catalytic hydrogenolysis.[4] Another approach involves the methylation of 2,2,6,6-tetramethyl piperidone with dimethyl sulfate, followed by reduction.[5]

A detailed, two-step synthesis method for 1,2,2,6,6-pentamethyl-4-piperidinol is as follows:[4]

Step 1: Hydroxymethylation

  • Mix 2,2,6,6-tetramethyl-4-piperidinol and paraformaldehyde in a suitable solvent (e.g., methanol, ethanol, isopropanol, or toluene).

  • Stir the mixture at a reaction temperature between 50-110 °C for 4-16 hours under normal pressure.

  • Cool the reaction mixture to room temperature.

  • Filter to remove excess paraformaldehyde to obtain the hydroxymethylation product.

Step 2: Catalytic Hydrogenolysis

  • Load a reduced solid catalyst into a fixed bed reactor.

  • Add a solvent to the hydroxymethylation product from Step 1.

  • Continuously introduce the solution into the fixed bed reactor at a controlled feeding speed.

  • Introduce hydrogen gas at a pressure of 2.0-4.0 MPa and maintain a reaction temperature of 80-120 °C.

  • Continuously collect the reaction liquid from the lower end of the reactor.

  • Cool the collected liquid and perform gas-liquid separation.

  • Filter the liquid, evaporate the solvent from the filtrate, and purify the residue (e.g., by vacuum distillation) to obtain 1,2,2,6,6-pentamethyl-4-piperidinol.

This compound

Synthesis Workflow for 1,2,2,6,6-Pentamethyl-4-piperidinol

G TMP 2,2,6,6-Tetramethyl-4-piperidinol Hydroxymethylation Hydroxymethylation (50-110°C, 4-16h) TMP->Hydroxymethylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Hydroxymethylation Solvent1 Solvent (Methanol, Ethanol, etc.) Solvent1->Hydroxymethylation Intermediate Hydroxymethylation Product Hydroxymethylation->Intermediate Hydrogenolysis Catalytic Hydrogenolysis (80-120°C) Intermediate->Hydrogenolysis Catalyst Reduced Solid Catalyst Catalyst->Hydrogenolysis Solvent2 Solvent Solvent2->Hydrogenolysis Hydrogen Hydrogen Gas (2.0-4.0 MPa) Hydrogen->Hydrogenolysis Purification Purification (Vacuum Distillation) Hydrogenolysis->Purification FinalProduct 1,2,2,6,6-Pentamethyl-4-piperidinol Purification->FinalProduct

Caption: A flowchart illustrating the two-step synthesis of 1,2,2,6,6-pentamethyl-4-piperidinol from 2,2,6,6-tetramethyl-4-piperidinol.

Comparative Physicochemical Properties

The seemingly subtle differences in the number and position of methyl groups on the piperidine ring lead to distinct physicochemical properties.

PropertyThis compound2,2,6,6-Tetramethylpiperidin-4-ol (TMP)1,2,2,6,6-Pentamethyl-4-piperidinol
Molecular Formula C8H17NOC9H19NOC10H21NO
Molecular Weight 143.23 g/mol 157.26 g/mol 171.28 g/mol
Key Structural Feature N-methyl, C2-methyl, C6-methylC2,2,6,6-tetramethylN-methyl, C2,2,6,6-tetramethyl

The additional methyl groups in TMP and 1,2,2,6,6-pentamethyl-4-piperidinol increase their molecular weight and steric hindrance around the nitrogen atom, which is a key factor in their function as HALS.

Performance as Hindered Amine Light Stabilizers (HALS)

The primary application of these substituted piperidin-4-ols is as HALS in polymers. HALS protect polymers from degradation by scavenging free radicals formed during photo-oxidation. The efficiency of a HALS is influenced by its molecular structure.

The general mechanism of HALS involves a cyclic process where the hindered amine is oxidized to a nitroxyl radical, which then traps polymer radicals. The resulting amino ether can then react with peroxy radicals to regenerate the nitroxyl radical. This regenerative cycle provides long-term stability to the polymer.

While direct comparative performance data for this compound is limited in the available literature, studies on related compounds provide valuable insights. Polymeric HALS have been shown to be particularly effective due to their low volatility and migration resistance.[7] The performance of a new polymeric N-methylated HALS, synthesized from a 2,2,6,6-tetramethyl-4-piperidinol derivative, was found to be comparable to that of commercial polymeric HALS in protecting polypropylene films.[8][9]

The N-methyl group in 1,2,2,6,6-pentamethyl-4-piperidinol can influence the basicity and reactivity of the nitrogen atom, which in turn can affect its performance as a HALS. Generally, tertiary hindered amines, such as the N-methylated derivatives, are effective photostabilizers.[10]

Structure-Performance Relationship in HALS

G Structure Molecular Structure StericHindrance Steric Hindrance Structure->StericHindrance N_Substitution N-Substitution (e.g., N-Methyl) Structure->N_Substitution C_Substitution C-Substitution (e.g., C-Methyl) Structure->C_Substitution RadicalScavenging Radical Scavenging Efficiency StericHindrance->RadicalScavenging N_Substitution->RadicalScavenging C_Substitution->RadicalScavenging Performance HALS Performance RadicalScavenging->Performance Compatibility Polymer Compatibility Compatibility->Performance Volatility Volatility / Migration Volatility->Performance

Caption: A diagram illustrating the relationship between the molecular structure of piperidin-4-ol analogs and their performance as Hindered Amine Light Stabilizers.

Biological Activity: An Emerging Frontier

Beyond their industrial applications, piperidine derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities.

Antimicrobial Activity

Various substituted piperidin-4-one derivatives have demonstrated promising antimicrobial and antifungal activities.[10] The presence of the N-methyl-4-piperidone ring has been shown to enhance antibacterial activity against certain cariogenic bacteria compared to corresponding acetone-derived compounds.[11] The nature and position of substituents on the aromatic rings of diarylidene-N-methyl-4-piperidones also play a crucial role in their biological activity.

Antioxidant Activity

The antioxidant potential of piperidine-containing compounds is an active area of research. Extracts of Piper nigrum, which contains piperine (a piperidine derivative), have shown moderate to weak free radical scavenging activity.[12] Studies on synthetic diarylidene-N-methyl-4-piperidones have revealed that some of these compounds exhibit antioxidant activity comparable to ascorbic acid. The antioxidant properties are often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

While specific comparative data on the antioxidant and antimicrobial activities of this compound and its immediate analogs is not extensively available, the existing literature on related piperidine derivatives suggests that these compounds are promising candidates for further investigation in these areas.

Conclusion and Future Perspectives

This compound and its analogs, 2,2,6,6-tetramethylpiperidin-4-ol and 1,2,2,6,6-pentamethyl-4-piperidinol, are a versatile class of compounds with established importance in polymer stabilization and growing potential in medicinal chemistry. The methylation pattern on the piperidine ring is a critical determinant of their properties and performance.

While the synthesis and application of TMP and its N-methylated derivative as HALS are well-documented, a direct and comprehensive comparative study including this compound is warranted. Such a study would provide valuable data for optimizing the design of HALS for specific applications.

Furthermore, the exploration of the biological activities of these specific compounds is a promising avenue for future research. A systematic investigation into their antimicrobial and antioxidant properties, supported by detailed experimental data, could lead to the discovery of novel therapeutic agents. The structure-activity relationships derived from such studies would be invaluable for the rational design of new and more potent piperidine-based drugs.

References

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